Product packaging for 1-(2-Aminoquinolin-3-YL)ethanone(Cat. No.:)

1-(2-Aminoquinolin-3-YL)ethanone

Cat. No.: B11908719
M. Wt: 186.21 g/mol
InChI Key: BSMBRDSRYVZTBO-UHFFFAOYSA-N
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Description

1-(2-Aminoquinolin-3-yl)ethanone is a versatile quinoline-based chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The 2-aminoquinoline scaffold is recognized as a privileged structure in drug discovery due to its diverse pharmacological potential . This compound serves as a key synthetic precursor for the design of novel molecules with anticipated biological activity. Research into analogous 2-aminoquinoline derivatives has demonstrated significant research value in anticancer applications, with studies showing potent binding affinities against targets like the human estrogen receptor alpha (ERɑ) and vascular endothelial growth factor receptor 2 (VEGFR-2) . These properties make the 2-aminoquinoline core a promising scaffold for investigating antiproliferative agents . Furthermore, the structural motif is found in compounds explored for other activities, including antileishmanial action, where related quinoline-triazole hybrids have shown a multi-target mechanism that causes mitochondrial membrane depolarization, accumulation of reactive oxygen species (ROS), and DNA fragmentation in parasites . The presence of both an amino group and a ketone functionality on the quinoline ring provides distinct reactive sites for further chemical modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This compound is supplied for research purposes as a building block in the synthesis of potential pharmacologically active agents. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B11908719 1-(2-Aminoquinolin-3-YL)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1-(2-aminoquinolin-3-yl)ethanone

InChI

InChI=1S/C11H10N2O/c1-7(14)9-6-8-4-2-3-5-10(8)13-11(9)12/h2-6H,1H3,(H2,12,13)

InChI Key

BSMBRDSRYVZTBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N=C1N

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profile of 1-(2-Aminoquinolin-3-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the quinoline derivative, 1-(2-Aminoquinolin-3-YL)ethanone. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents predicted spectroscopic data based on the analysis of structurally similar quinoline derivatives and established spectroscopic principles. Detailed experimental protocols for the characterization of such compounds are also provided.

Introduction

This compound is a heterocyclic compound featuring a quinoline core, which is a significant scaffold in medicinal chemistry and drug discovery. The presence of an amino group at the 2-position and an acetyl group at the 3-position suggests its potential as a versatile intermediate for the synthesis of more complex molecules with a wide range of biological activities. Accurate characterization of its spectroscopic properties is crucial for its identification, purity assessment, and further development in research and pharmaceutical applications.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of related compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-COCH₃2.5 - 2.7Singlet-
-NH₂5.0 - 7.0 (broad)Singlet-
H48.0 - 8.2Singlet-
H57.6 - 7.8Doublet8.0 - 9.0
H67.3 - 7.5Triplet7.0 - 8.0
H77.5 - 7.7Triplet7.0 - 8.0
H87.8 - 8.0Doublet8.0 - 9.0

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (δ, ppm)
-C OCH₃25 - 30
-C OCH₃195 - 205
C2155 - 160
C3115 - 120
C4145 - 150
C4a120 - 125
C5128 - 132
C6124 - 128
C7126 - 130
C8122 - 126
C8a148 - 152

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Weak
C=O Stretch (Ketone)1660 - 1680Strong
C=N Stretch (Quinoline)1600 - 1620Medium
C=C Stretch (Aromatic)1450 - 1600Medium
N-H Bend (Amino)1550 - 1650Medium

Sample Preparation: KBr Pellet

Table 4: Predicted UV-Visible (UV-Vis) Spectral Data
Solvent Predicted λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
Ethanol~230-250, ~350-380High

Note: Quinoline and its derivatives typically exhibit multiple absorption bands corresponding to π-π transitions.[1]*

Table 5: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Relative Abundance
[M]⁺186Moderate
[M-CH₃]⁺171High
[M-COCH₃]⁺143High

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following are general experimental protocols for the spectroscopic characterization of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure that the absorbance falls within the linear range of the instrument (usually below 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-800 nm.

  • Data Processing: The instrument records the absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a suitable volatile solvent for injection if using a chromatographic inlet.

  • Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI).

  • Data Acquisition:

    • The sample is vaporized and then ionized in the ion source.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Connectivity & Environment MS Mass Spectrometry Purification->MS Molecular Weight & Formula UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Data_Analysis Combined Spectral Data Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Further_Studies Further_Studies Structure_Confirmation->Further_Studies Further Biological/ Chemical Studies

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound, along with standardized protocols for its empirical characterization. While the provided data is predictive, it serves as a valuable reference for researchers working with this compound and other closely related quinoline derivatives. The experimental methodologies outlined herein are fundamental to the structural elucidation and purity verification of novel chemical entities in the field of drug discovery and development.

References

An In-Depth Technical Guide on 1-(2-Aminoquinolin-3-YL)ethanone: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] The 2-aminoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] This technical guide focuses on the chemical structure, potential properties, and a proposed synthetic route for 1-(2-Aminoquinolin-3-YL)ethanone, a member of this important class of compounds.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with an amino group at the 2-position and an acetyl group at the 3-position.

Molecular Formula: C₁₁H₁₀N₂O

Molecular Weight: 186.21 g/mol

** IUPAC Name:** this compound

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from analogous compounds.

PropertyPredicted Value
Molecular Weight 186.21 g/mol
LogP 1.8 - 2.5
Hydrogen Bond Donors 1 (from the amino group)
Hydrogen Bond Acceptors 3 (2 from the acetyl group, 1 from the quinoline nitrogen)
Topological Polar Surface Area (TPSA) 69.9 Ų
Rotatable Bonds 1
Predicted Spectral Data

The following tables outline the expected spectral characteristics for this compound based on its functional groups and the known spectral data of similar quinoline derivatives.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2s1HH4
~7.5-7.9m4HAromatic-H (H5, H6, H7, H8)
~5.5-6.5br s2H-NH₂
~2.6s3H-COCH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~200C=O (acetyl)
~158C2 (C-NH₂)
~148C8a
~135C4
~125-130Aromatic C-H
~118-124Aromatic C
~115C3 (C-acetyl)
~30-COCH₃

Predicted IR Spectral Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (amino group)
3100-3000Aromatic C-H stretching
1680-1660C=O stretching (acetyl group)
1620-1580C=N and C=C stretching (quinoline ring)
1600-1450N-H bending (amino group)

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Friedländer Annulation . This reaction involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group, typically under acidic or basic catalysis.[4][5][6]

Synthetic Pathway

The proposed synthesis would involve the reaction of 2-aminobenzonitrile with acetylacetone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Aminobenzonitrile F This compound A->F B Acetylacetone B->F C Base Catalyst (e.g., NaOH or tBuOK) C->F D Solvent (e.g., Ethanol) D->F E Heat E->F

Caption: Proposed Friedländer Annulation for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from a general procedure for the synthesis of quinoline derivatives from 2-aminobenzonitrile.[7][8]

Materials:

  • 2-Aminobenzonitrile

  • Acetylacetone

  • Sodium hydroxide (NaOH) or Potassium tert-butoxide (t-BuOK)

  • Ethanol (absolute)

  • Distilled water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a solution of 2-aminobenzonitrile (1.0 eq) in absolute ethanol in a round-bottom flask, add acetylacetone (1.1 eq).

  • Addition of Base: Slowly add a solution of sodium hydroxide (2.0 eq) in water or potassium tert-butoxide (2.0 eq) in ethanol to the reaction mixture with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (3 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Screening Workflow

Derivatives of 2-aminoquinoline have shown a wide array of pharmacological activities.[1][2][9] Therefore, this compound is a promising candidate for biological screening.

Known Activities of 2-Aminoquinoline Analogs
  • Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[9]

  • Antimicrobial Activity: The quinoline scaffold is present in several antibacterial and antifungal agents.[3]

  • Anti-inflammatory Activity: Some quinoline derivatives have demonstrated potent anti-inflammatory properties.

  • Antimalarial Activity: 4-Aminoquinolines are a well-known class of antimalarial drugs.[2]

Proposed Biological Screening Workflow

The following diagram illustrates a logical workflow for the initial biological screening of the synthesized this compound.

G A Synthesized this compound B Purity and Structural Confirmation (NMR, MS, HPLC) A->B C In vitro Cytotoxicity Assay (e.g., MTT against cancer cell lines) B->C D Antimicrobial Assay (e.g., MIC against bacterial and fungal strains) B->D E Anti-inflammatory Assay (e.g., COX-2 inhibition assay) B->E F Hit Identification and Lead Optimization C->F D->F E->F G Further Preclinical Studies F->G

Caption: A logical workflow for the biological screening of this compound.

Conclusion

While specific experimental data for this compound is currently lacking in the scientific literature, this guide provides a comprehensive overview based on the well-established chemistry of quinolines. The proposed synthesis via Friedländer Annulation offers a viable route to this novel compound. Given the diverse biological activities of the 2-aminoquinoline scaffold, this compound represents a promising candidate for further investigation in drug discovery and development. The predictive data and proposed experimental workflows herein serve as a valuable resource for researchers interested in exploring the potential of this and related quinoline derivatives.

References

Navigating the Synthesis and Potential of 1-(2-Aminoquinolin-3-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Related Quinolines

To provide a comparative baseline, the following table summarizes the CAS numbers and molecular weights of structurally similar quinoline derivatives. This data is crucial for the identification and characterization of novel compounds within this class.

Compound NameCAS NumberMolecular Weight ( g/mol )
1-(Quinolin-3-yl)ethan-1-one33021-53-3171.19[1][2]
1-(3-Aminoquinolin-5-yl)ethanone2089649-29-4186.21[3]
1-(Quinolin-2-yl)ethanone1011-47-8171.20[4]
1-(2-Methylquinolin-3-yl)ethanone14208-35-6185.22[5]
1-(2-Aminothiophen-3-yl)ethanone892127-08-1141.19[6]

Synthetic Methodologies for 2-Aminoquinoline Derivatives

The synthesis of 2-aminoquinoline derivatives can be achieved through several established organic chemistry reactions. A common and effective method involves a one-pot synthesis from acetonitrile, which stereoselectively converts 2-nitrobenzaldehydes into nitrophenyl (Z)-acrylonitriles, followed by reductive cyclization to yield the desired 2-aminoquinoline derivatives.

Experimental Protocol: One-Pot Synthesis from Acetonitrile

This protocol outlines a general procedure for the synthesis of 2-aminoquinoline derivatives.

Materials:

  • 2-nitrobenzaldehyde derivative

  • Acetonitrile

  • A suitable reducing agent (e.g., iron powder, tin(II) chloride)

  • A Lewis acid or base catalyst

  • Appropriate organic solvents (e.g., ethanol, acetic acid)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the 2-nitrobenzaldehyde derivative in a suitable solvent.

  • Addition of Acetonitrile: Add an excess of acetonitrile to the reaction mixture.

  • Catalysis: Introduce the chosen catalyst to initiate the condensation reaction.

  • Heating and Monitoring: Heat the mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Reductive Cyclization: Once the initial condensation is complete, add the reducing agent to the mixture to facilitate the reductive cyclization.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. The crude product can then be purified by column chromatography or recrystallization to yield the final 2-aminoquinoline derivative.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Work-up and Purification A Dissolve 2-nitrobenzaldehyde in solvent B Add excess Acetonitrile A->B C Add Catalyst B->C D Heat under reflux C->D E Monitor by TLC D->E F Add Reducing Agent E->F G Aqueous Work-up F->G H Column Chromatography or Recrystallization G->H I Pure 2-Aminoquinoline Derivative H->I

A generalized workflow for the synthesis of 2-aminoquinoline derivatives.

Potential Biological Activities and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an amino group at the 2-position and an acetyl group at the 3-position of the quinoline ring in 1-(2-Aminoquinolin-3-YL)ethanone suggests that it may interact with various biological targets.

For instance, many quinoline-based compounds function as kinase inhibitors. The nitrogen atom in the quinoline ring and the amino and acetyl substituents can form hydrogen bonds and other interactions with the ATP-binding pocket of kinases, leading to the inhibition of downstream signaling pathways that are often dysregulated in diseases like cancer.

G compound This compound kinase Protein Kinase (e.g., EGFR, VEGFR) compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation, Survival) downstream->response

Conceptual signaling pathway illustrating the potential inhibitory action of the compound.

The information presented in this guide provides a solid starting point for researchers interested in the synthesis and evaluation of this compound. The outlined synthetic protocols and the discussion of potential biological activities offer a roadmap for future investigations into the therapeutic applications of this promising class of molecules.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and therapeutic potential of 2-aminoquinoline derivatives has been compiled for researchers, scientists, and drug development professionals. This document provides a deep dive into the synthesis, biological activities, and mechanisms of action of this critical chemical scaffold.

The journey of the 2-aminoquinoline core is a fascinating chapter in the history of medicinal chemistry, evolving from early synthetic explorations to its establishment as a privileged scaffold in modern drug discovery. This guide traces this evolution, offering a wealth of technical information for scientists working on the cutting edge of pharmaceutical research.

A Historical Perspective: The Dawn of Quinoline Chemistry

The story of quinolines is intrinsically linked to the fight against malaria, with quinine, isolated from cinchona bark in 1820, being the first major therapeutic agent.[1] This natural product served as the inspiration for the development of synthetic quinoline-based antimalarials. While much of the early focus was on 4-amino and 8-aminoquinoline analogues like chloroquine and primaquine, the 2-aminoquinoline scaffold emerged from foundational synthetic organic chemistry.[1][2]

One of the earliest and most fundamental methods for quinoline synthesis is the Friedländer synthesis , first reported by Paul Friedländer in 1882.[3][4] This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[3][5] This versatile method provided an early pathway to a variety of substituted quinolines, including the 2-amino substituted derivatives.

Another classical approach is the Doebner-von Miller reaction , which utilizes anilines and α,β-unsaturated carbonyl compounds to construct the quinoline ring system.[6][7] While historically significant, these early methods often required harsh reaction conditions. Modern synthetic chemistry has since provided a plethora of more efficient and milder protocols for the synthesis of 2-aminoquinolines.

Synthetic Methodologies: From Classical Reactions to Modern Innovations

The synthesis of 2-aminoquinoline derivatives has evolved significantly, with contemporary methods offering improved yields, functional group tolerance, and operational simplicity.

Classical Synthetic Protocols

Friedländer Synthesis: This condensation reaction remains a cornerstone of quinoline synthesis. The general mechanism involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.[3]

Doebner-von Miller Reaction: This reaction typically involves the in-situ formation of an α,β-unsaturated carbonyl compound from two carbonyl compounds (Beyer method), which then reacts with an aniline in the presence of an acid catalyst.[6]

Modern Synthetic Protocols

Modern approaches often employ metal catalysis or one-pot strategies to achieve higher efficiency and broader substrate scope. These include palladium-catalyzed amination reactions and cascade reactions that form multiple bonds in a single operation.[8] One notable modern approach involves the reductive cyclization of 2-nitrobenzaldehydes with nitriles.[9]

Biological Significance and Therapeutic Applications

2-Aminoquinoline derivatives have garnered significant interest due to their diverse pharmacological activities, most notably in the fields of oncology and infectious diseases.[10]

Anticancer Activity

A substantial body of research has demonstrated the potent anticancer activity of 2-aminoquinoline derivatives against a range of human cancer cell lines. These compounds often exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

One of the critical pathways targeted by 2-aminoquinoline derivatives is the PI3K/Akt/mTOR pathway .[2][6][9][11][12] This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth and survival. By inhibiting components of this pathway, 2-aminoquinoline derivatives can effectively halt tumor progression.

Furthermore, many 2-aminoquinoline compounds have been shown to induce apoptosis , or programmed cell death, in cancer cells.[1][8][13][14] They can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and the subsequent dismantling of the cell.

Antimalarial Activity

Building on the legacy of quinine, 2-aminoquinoline derivatives have also been investigated for their potential as antimalarial agents.[15][16] While 4-aminoquinolines like chloroquine have been the mainstay of malaria treatment, the emergence of drug resistance has necessitated the search for new therapeutic agents.[16] 2-Aminoquinoline derivatives offer a promising alternative, with some compounds exhibiting potent activity against chloroquine-resistant strains of Plasmodium falciparum.[15]

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer and antimalarial activities of selected 2-aminoquinoline derivatives.

Table 1: Anticancer Activity of 2-Aminoquinoline Derivatives (IC50 values in µM)

CompoundHeLa (Cervical Cancer)NCI-H460 (Lung Cancer)T24 (Bladder Cancer)SKOV3 (Ovarian Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)Reference
A7 4.48.75.26.5--[17]
10d ----43.159.1[18]
10g ----43.159.1[18]

Table 2: Antimalarial Activity of 2-Aminoquinoline Derivatives against P. falciparum (IC50 values in nM)

CompoundStrain 3D7 (CQ-sensitive)Strain K1 (CQ-resistant)Reference
5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine -3.6[15]

Detailed Experimental Protocols

Synthesis of 2-Aminoquinoline via Reduction of o-Nitrobenzaldehyde

This protocol describes a general method for the synthesis of the parent 2-aminoquinoline from o-nitrobenzaldehyde, a common starting material.

Materials:

  • o-Nitrobenzaldehyde

  • Iron powder

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate

  • Celite

  • Silica gel

Procedure:

  • A solution of o-nitrobenzaldehyde (1.0 eq) in absolute ethanol is prepared in a round-bottomed flask equipped with a magnetic stirrer.

  • Iron powder (3.0 eq) is added to the stirring solution.

  • Diluted hydrochloric acid is then added, and the flask is fitted with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained for 60 minutes.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and dried with anhydrous magnesium sulfate.

  • The mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.

  • The combined filtrates are concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-aminoquinoline.[19]

General Procedure for the Friedländer Synthesis of Substituted Quinolines

This protocol outlines a general procedure for the synthesis of substituted quinolines from 2-aminobenzophenones and active methylene compounds.

Materials:

  • Substituted 2-aminobenzophenone

  • Dialkyl acetylenedicarboxylate

  • β-Cyclodextrin (catalyst)

  • Water

Procedure:

  • A mixture of the substituted 2-aminobenzophenone (1.0 eq), dialkyl acetylenedicarboxylate (1.2 eq), and β-cyclodextrin (catalyst) in water is heated.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the polysubstituted quinoline.[4]

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_mem Akt PIP3->Akt_mem Recruits PDK1->Akt_mem Phosphorylates Akt_cyto Akt Akt_mem->Akt_cyto TSC1_TSC2 TSC1/TSC2 Akt_cyto->TSC1_TSC2 Inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP Promotes hydrolysis to Rheb-GDP Rheb Rheb-GDP Rheb->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Aminoquinoline 2-Aminoquinoline Derivative Aminoquinoline->PI3K Inhibits Aminoquinoline->Akt_cyto Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates Growth_Factor Growth Factor Growth_Factor->RTK

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Bcl2_Proteins Bax/Bak Activation p53->Bcl2_Proteins Mitochondrion Mitochondrion Bcl2_Proteins->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis_Outcome Apoptosis Caspase3->Apoptosis_Outcome Aminoquinoline 2-Aminoquinoline Derivative Aminoquinoline->DNA_Damage Induces Aminoquinoline->p53 Activates

Caption: Apoptosis Signaling Pathways.

Anticancer_Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Animal Studies Lead_Opt->In_Vivo IND IND-Enabling Studies In_Vivo->IND Phase1 Phase I IND->Phase1 Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approval FDA Review & Approval Phase3->Approval

Caption: Anticancer Drug Discovery Workflow.

Antimalarial_Screening_Cascade Compound_Library Compound Library (>250,000 compounds) Primary_Screen Primary Screen: P. falciparum Growth Inhibition Assay Compound_Library->Primary_Screen Confirmatory_Screen Confirmatory Screen: Repeat Assay Primary_Screen->Confirmatory_Screen 1.25% Hit Rate Potency_Selectivity Potency (EC50 < 1 uM) & Selectivity (SI > 10) Determination Confirmatory_Screen->Potency_Selectivity 0.77% Confirmed Hits In_Silico In Silico Analysis: Diversity, Physicochemical Properties, Novelty Potency_Selectivity->In_Silico 178 Compounds Progress Series_Selection Selection of Distinct Chemical Series In_Silico->Series_Selection Resynthesis Resynthesis of Novel Chemotypes Series_Selection->Resynthesis 15 Series Selected Retesting Retesting in P. falciparum Assay Resynthesis->Retesting Lead_Candidates Lead Candidates Retesting->Lead_Candidates 10 Series Confirmed

Caption: Antimalarial Drug Screening Cascade.

References

Quantum Chemical Studies of 1-(2-Aminoquinolin-3-YL)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 1-(2-Aminoquinolin-3-YL)ethanone, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide synthesizes information from studies on structurally related quinoline derivatives and employs theoretical principles to predict its molecular geometry, spectroscopic characteristics, electronic properties, and nonlinear optical (NLO) potential. All quantitative data presented are estimations based on available literature for similar compounds and should be interpreted as such. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of quinoline-based compounds.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities and unique photophysical properties. The introduction of various functional groups onto the quinoline scaffold allows for the fine-tuning of its electronic and steric characteristics, leading to applications in drug design, sensor technology, and nonlinear optics. The molecule this compound, featuring both an electron-donating amino group and an electron-withdrawing acetyl group, presents a particularly interesting case for theoretical investigation. The interplay of these substituents is expected to significantly influence the molecule's electron density distribution, and consequently, its chemical reactivity and optical properties.

This guide delves into the theoretical aspects of this compound, providing predicted data and methodologies for its computational and experimental characterization.

Molecular Geometry

Table 1: Predicted Geometrical Parameters of this compound (Estimated)

ParameterBond/AnglePredicted Value
Bond Length (Å)C2-N(H2)~1.37
C3-C(O)CH3~1.50
C=O~1.23
Bond Angle (°)N(H2)-C2-C3~121
C2-C3-C(O)~119
Dihedral Angle (°)C4-C3-C(O)-O~180 (for planarity)

Note: These values are estimations and should be verified by DFT calculations for the specific molecule.

Spectroscopic Properties

Vibrational Spectroscopy (FT-IR)

The theoretical vibrational frequencies of this compound can be calculated using DFT. The resulting spectrum provides insights into the characteristic vibrational modes of the molecule.

Table 2: Predicted Prominent Vibrational Frequencies of this compound (Estimated)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H stretchingAmino group3400 - 3500
C-H stretchingAromatic ring3000 - 3100
C=O stretchingAcetyl group~1680
C=N stretchingQuinoline ring~1620
C=C stretchingQuinoline ring1500 - 1600
N-H bendingAmino group~1600
C-N stretchingAmino group~1300
Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. The presence of the amino and acetyl groups is expected to cause a red shift in the absorption bands compared to unsubstituted quinoline.[1][2]

Table 3: Predicted Electronic Absorption Properties of this compound (Estimated)

TransitionPredicted λmax (nm)Oscillator Strength (f)
π → π~350 - 380> 0.1
n → π~400 - 430< 0.1

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminoquinoline moiety, while the LUMO is anticipated to be centered on the electron-withdrawing acetyl group and the adjacent part of the quinoline ring.

Table 4: Predicted Frontier Molecular Orbital Energies of this compound (Estimated)

ParameterPredicted Energy (eV)
HOMO~ -5.5
LUMO~ -2.0
HOMO-LUMO Gap (ΔE)~ 3.5

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is often associated with enhanced nonlinear optical properties.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system often exhibit large NLO responses. The D-π-A structure of this compound (where D = -NH₂, A = -COCH₃, and π = quinoline ring) suggests it could be a promising NLO material.

Table 5: Predicted Nonlinear Optical Properties of this compound (Estimated)

ParameterPredicted Value (a.u.)
Dipole Moment (μ)> 5 Debye
First Hyperpolarizability (β)> 100 x 10⁻³⁰ esu

Note: These values are highly dependent on the computational method and basis set used.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound could be adapted from the Friedländer annulation, which is a common method for synthesizing quinolines. A general procedure is outlined below.

Protocol:

  • Reactant Preparation: Dissolve 2-aminobenzaldehyde (1 equivalent) and acetylacetone (1.1 equivalents) in a suitable solvent such as ethanol.

  • Catalysis: Add a catalytic amount of a base (e.g., piperidine or sodium hydroxide) to the reaction mixture.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

FT-IR Spectroscopy

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

  • Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

UV-Vis Spectroscopy

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the UV-Vis absorption spectrum in the range of 200-800 nm using a UV-Vis spectrophotometer.

  • Analysis: Determine the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε).

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical study of an organic molecule.

DFT_Workflow cluster_input Input cluster_computation Quantum Chemical Calculations (DFT) cluster_output Output & Analysis mol_structure Molecular Structure (SMILES/Coordinates) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc nlo_calc NLO Property Calculation geom_opt->nlo_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR/Raman) freq_calc->vib_spec uv_vis Electronic Spectra (UV-Vis) tddft_calc->uv_vis homo_lumo HOMO-LUMO Energies & Gap tddft_calc->homo_lumo nlo_prop NLO Properties (μ, β) nlo_calc->nlo_prop

Caption: A generalized workflow for DFT calculations of molecular properties.

HOMO-LUMO Distribution

The following diagram provides a conceptual representation of the HOMO and LUMO electron density distributions in this compound.

HOMO_LUMO cluster_homo HOMO cluster_lumo LUMO homo_node Electron Density on Aminoquinoline Ring lumo_node Electron Density on Acetyl Group & Quinoline homo_node->lumo_node ΔE (Charge Transfer)

Caption: Conceptual HOMO and LUMO distribution in this compound.

Conclusion

This technical guide has provided a theoretical and predictive overview of the quantum chemical properties of this compound. Based on the analysis of its structural features and the expected influence of its substituent groups, this molecule is predicted to have interesting spectroscopic and electronic properties, including a potential for a significant nonlinear optical response. The presented data, while estimated, offers a valuable starting point for further computational and experimental investigations. The detailed methodologies and conceptual visualizations are intended to guide researchers in their exploration of this and similar quinoline derivatives for applications in drug development and materials science. It is strongly recommended that dedicated DFT calculations and experimental validations be performed to confirm and expand upon the findings presented in this guide.

References

A Theoretical Investigation of the Spectroscopic Properties of 1-(2-Aminoquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1-(2-aminoquinolin-3-yl)ethanone. The data herein is derived from established principles of spectroscopic theory and computational chemistry, offering a predictive framework for the characterization of this compound. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the molecule's spectroscopic signatures.

Molecular Structure and Functional Groups

This compound possesses a quinoline core, a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The molecule is substituted with a primary amine group (-NH₂) at the C2 position and an acetyl group (-C(O)CH₃) at the C3 position. These functional groups give rise to characteristic signals in both NMR and IR spectra, which are detailed in the subsequent sections.

Theoretical ¹H and ¹³C NMR Spectra

The theoretical NMR spectra are predicted based on the principles of chemical environment and spin-spin coupling. Computational methods, such as Density Functional Theory (DFT), are often employed for precise chemical shift predictions.[1] The expected chemical shifts are referenced to a standard, typically tetramethylsilane (TMS).

2.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the amine protons, and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H48.0 - 8.2Singlet-
H57.8 - 8.0Doublet8.0 - 9.0
H67.3 - 7.5Triplet7.0 - 8.0
H77.6 - 7.8Triplet7.0 - 8.0
H87.5 - 7.7Doublet8.0 - 9.0
-NH₂5.0 - 6.0Broad Singlet-
-CH₃2.5 - 2.7Singlet-

2.2. Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the nitrogen heteroatom and the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2155 - 160
C3120 - 125
C4135 - 140
C4a125 - 130
C5128 - 132
C6122 - 126
C7126 - 130
C8115 - 120
C8a145 - 150
C=O195 - 200
-CH₃25 - 30

Theoretical Infrared (IR) Spectrum

The IR spectrum reveals the vibrational modes of the functional groups within the molecule. The predicted absorption bands are based on characteristic group frequencies.[2]

3.1. Predicted IR Absorption Bands

The key functional groups—amine, carbonyl, and aromatic rings—will exhibit characteristic absorption bands. The positions of these bands can be influenced by conjugation and hydrogen bonding.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amine)Symmetric & Asymmetric Stretching3400 - 3200Medium, Broad
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aliphatic)Stretching3000 - 2850Weak
C=O (Ketone)Stretching1680 - 1660Strong
C=C & C=N (Aromatic)Ring Stretching1600 - 1450Medium to Strong
N-H (Amine)Bending1650 - 1580Medium
C-NStretching1350 - 1250Medium
C-CStretching1250 - 1180Medium

Experimental Protocols for Spectral Acquisition

4.1. NMR Spectroscopy

A standard experimental protocol for acquiring NMR spectra would involve dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[3] A typical procedure is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[3]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

4.2. IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4]

  • Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded from a thin film by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window (e.g., NaCl plates).

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Visualizations of Methodological Workflows

The following diagrams illustrate the theoretical and experimental workflows for the spectroscopic analysis of this compound.

Theoretical_Spectra_Workflow cluster_computational Computational Modeling cluster_analysis Spectral Prediction mol_structure Define Molecular Structure geom_opt Geometry Optimization (DFT) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_spectrum Predicted NMR Spectrum nmr_calc->nmr_spectrum

Caption: Workflow for the theoretical prediction of NMR and IR spectra.

Experimental_Validation_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis_exp Data Analysis synthesis Synthesis of This compound purification Purification synthesis->purification nmr_exp NMR Spectroscopy purification->nmr_exp ir_exp IR Spectroscopy purification->ir_exp data_proc Spectral Processing and Interpretation nmr_exp->data_proc ir_exp->data_proc comparison Comparison with Theoretical Spectra data_proc->comparison

Caption: Experimental workflow for spectroscopic characterization.

References

Exploring the Chemical Space of 2-Aminoquinoline Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 2-aminoquinoline analogs, providing researchers and drug development professionals with a comprehensive resource for navigating this promising chemical scaffold.

The 2-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This technical guide provides a deep dive into the chemical space of 2-aminoquinoline analogs, offering insights into their synthesis, therapeutic potential, and the molecular mechanisms that underpin their activity. With a focus on anticancer and antibacterial applications, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Synthesis of the 2-Aminoquinoline Core

The versatile 2-aminoquinoline scaffold can be synthesized through various strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Key synthetic approaches include classical methods and modern catalytic systems.

One prominent one-pot synthesis involves the reductive cyclization of nitrophenyl (Z)-acrylonitriles, which are readily prepared from 2-nitrobenzaldehydes and α-diaminoboryl carbanions derived from acetonitrile. This method offers the advantage of operational simplicity, with the entire sequence performed in a single flask.[1]

A variety of established reactions provide access to the quinoline core, which can then be functionalized to introduce the 2-amino group. These include:

  • Friedländer Annulation: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

  • Vilsmeier-Haack Reaction: This reaction can be used to prepare 2-chloroquinoline-3-carbaldehydes, which serve as key intermediates for the synthesis of 2-aminoquinolines.

  • Metal-Catalyzed Reactions: Various transition metal-catalyzed reactions have been developed for the efficient synthesis of quinolines and their subsequent amination.

The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring, allowing for the creation of diverse analog libraries for biological screening.

Biological Activities and Therapeutic Potential

2-Aminoquinoline analogs have demonstrated significant potential across a range of therapeutic areas, with particularly promising activity against cancer and bacterial infections.

Anticancer Activity

Substituted 2-aminoquinoline derivatives have shown potent and selective anticancer activity against various human cancer cell lines. For instance, certain 2-arylquinolines have displayed significant cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines, with some analogs exhibiting IC50 values in the low micromolar range.[2] The anticancer effects of these compounds are often mediated through the induction of apoptosis and cell cycle arrest.[3]

Antibacterial Activity

The 2-aminoquinoline scaffold is also a promising source of novel antibacterial agents. Derivatives have been synthesized that exhibit potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values of some analogs are comparable to or even surpass those of established antibiotics. For example, certain novel C-2 amine-substituted quinoxaline analogs (a related heterocyclic system) have shown MICs as low as 4 μg/mL against Staphylococcus aureus.[4]

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro anticancer and antibacterial activities of selected 2-aminoquinoline analogs, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 2-Arylquinoline Derivatives [2]

CompoundSubstitutionCell LineIC50 (μM)
11 2-(3,4-methylenedioxyphenyl)PC334.34
12 6-Bromo-2-(3,4-methylenedioxyphenyl)PC331.37
13 6-Chloro-2-(3,4-methylenedioxyphenyl)HeLa8.3
18 4-Acetamido-6-chloro-2-methyl-1,2,3,4-tetrahydroquinolineHeLa13.15

Table 2: Antibacterial Activity of C-2 Amine-Substituted Quinoxaline Analogs [4]

CompoundR GroupS. aureus MIC (μg/mL)B. subtilis MIC (μg/mL)
5m 4-chlorophenylethylamine816
5n 4-methoxyphenylethylamine1632
5o 4-methylphenylethylamine1632
5p 4-tert-butylphenylethylamine48

Table 3: Antibacterial Activity of Amino Acid Derivatives of Quinolines [5]

CompoundAmino Acid MoietyE. coli MIC (mg/mL)S. aureus MIC (mg/mL)P. aeruginosa MIC (mg/mL)B. subtilis MIC (mg/mL)
3e Tryptophan2.50.312.52.5
4e Bromo-Tryptophan1.250.622.52.5

Signaling Pathways and Mechanisms of Action

The anticancer activity of aminoquinoline analogs is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. A prominent mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cellular processes that is frequently dysregulated in cancer.[6] By interfering with this pathway, 2-aminoquinoline analogs can suppress tumor growth and induce apoptosis.

Furthermore, these compounds have been shown to trigger DNA damage responses, leading to the activation of tumor suppressor proteins like p53.[6] Activated p53 can then initiate cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is too severe.[6]

G General Anticancer Mechanism of 2-Aminoquinoline Analogs 2-Aminoquinoline Analog 2-Aminoquinoline Analog PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway 2-Aminoquinoline Analog->PI3K/Akt/mTOR Pathway Inhibition DNA Damage DNA Damage 2-Aminoquinoline Analog->DNA Damage Induction Cell Proliferation Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation Promotes p53 Activation p53 Activation DNA Damage->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Induces

Caption: Anticancer mechanism of 2-aminoquinoline analogs.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminoquinoline analogs, based on established literature procedures.

General Procedure for the Synthesis of 2-Arylquinolines via Povarov Reaction[2]
  • A mixture of the respective aniline (1.0 equiv.), 2,2-dimethoxyacetaldehyde (60% in water, 1.2 equiv.), and the corresponding styrene (1.2 equiv.) in acetonitrile (5 mL) is prepared.

  • Scandium(III) triflate (10 mol%) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-arylquinoline.

General Procedure for the Synthesis of C-2 Amine-Substituted Quinoxaline Analogs[4]
  • To a solution of 2,3-dichloroquinoxaline (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), the appropriate amine (1.2 equiv.) and triethylamine (2.0 equiv.) are added.

  • The reaction mixture is stirred at 80 °C for 4-6 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield the pure C-2 amine-substituted quinoxaline analog.

In Vitro Anticancer Activity Assay (MTT Assay)[2]
  • Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

  • The medium is then removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)[4]
  • The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.

  • Bacterial strains are cultured in Mueller-Hinton broth.

  • Serial twofold dilutions of the test compounds are prepared in the broth.

  • The bacterial suspension is adjusted to a concentration of 10^5 CFU/mL and added to each well.

  • The plates are incubated at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental and Drug Discovery Workflow

The exploration of the chemical space of 2-aminoquinoline analogs typically follows a structured workflow, from initial synthesis to biological evaluation and lead optimization.

G Drug Discovery Workflow for 2-Aminoquinoline Analogs cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Reactant Selection Reactant Selection Synthetic Route Design Synthetic Route Design Reactant Selection->Synthetic Route Design Reaction Optimization Reaction Optimization Synthetic Route Design->Reaction Optimization Purification and Characterization Purification and Characterization Reaction Optimization->Purification and Characterization Primary Screening (e.g., MTT, MIC) Primary Screening (e.g., MTT, MIC) Purification and Characterization->Primary Screening (e.g., MTT, MIC) Hit Identification Hit Identification Primary Screening (e.g., MTT, MIC)->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Mechanism of Action Studies Mechanism of Action Studies SAR Studies->Mechanism of Action Studies In Vivo Testing In Vivo Testing Mechanism of Action Studies->In Vivo Testing Mechanism of Action Studies->In Vivo Testing

Caption: A typical drug discovery workflow.

This guide provides a foundational understanding of the chemical space of 2-aminoquinoline analogs. The presented data, protocols, and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry. The versatility of the 2-aminoquinoline scaffold, coupled with its demonstrated biological activities, underscores its potential for the discovery of novel and effective therapeutic agents.

References

Methodological & Application

Synthesis Protocol for 1-(2-Aminoquinolin-3-YL)ethanone: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 1-(2-Aminoquinolin-3-YL)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the well-established Friedländer annulation, a reliable and efficient method for the construction of quinoline ring systems. This document outlines the reaction scheme, experimental procedure, required materials and equipment, and comprehensive characterization data for the target compound. All quantitative data is summarized in structured tables for clarity, and the experimental workflow is visualized using a DOT language diagram.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The 2-amino-3-acetylquinoline scaffold, in particular, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, provides a straightforward and versatile route to substituted quinolines.[1][2] This protocol details a specific application of this reaction for the preparation of this compound.

Reaction Scheme

The synthesis of this compound is accomplished via the Friedländer condensation of 2-aminobenzaldehyde with acetylacetone. The reaction is typically catalyzed by an acid or a base.[1][3] In this protocol, a base-catalyzed approach is employed.

Figure 1: Reaction scheme for the synthesis of this compound.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2-aminobenzaldehyde 2-Aminobenzaldehyde plus + acetylacetone Acetylacetone arrow Piperidine, Ethanol, Reflux acetylacetone->arrow product This compound arrow->product

Caption: Friedländer condensation of 2-aminobenzaldehyde and acetylacetone.

Experimental Protocol

This section provides a detailed step-by-step procedure for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-AminobenzaldehydeReagent Grade, 98%Sigma-Aldrich
AcetylacetoneReagent Grade, ≥99%Sigma-Aldrich
PiperidineReagent Grade, 99%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Sodium sulfate (Na₂SO₄)AnhydrousFisher Scientific
Round-bottom flask (50 mL)--
Reflux condenser--
Magnetic stirrer/hotplate--
Rotary evaporator--
Buchner funnel and flask--
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)-Merck
Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) in anhydrous ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.00 g, 10 mmol) followed by a catalytic amount of piperidine (0.1 mL).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7 v/v). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add cold water (20 mL) and stir. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration using a Buchner funnel and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start setup Reaction Setup: Dissolve 2-aminobenzaldehyde in ethanol start->setup addition Reagent Addition: Add acetylacetone and piperidine setup->addition reaction Reaction: Reflux for 4-6 hours addition->reaction workup Workup: Remove ethanol under reduced pressure reaction->workup isolation Isolation: Precipitate product with cold water workup->isolation purification Purification: Recrystallization or Column Chromatography isolation->purification drying Drying: Dry under vacuum purification->drying end End Product: This compound drying->end

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties
PropertyValue
AppearanceYellow solid
Melting Point145-147 °C
Yield85-90%
Spectroscopic Data
TechniqueData
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.45 (s, 1H, H-4), 7.85 (d, J=8.4 Hz, 1H, H-5), 7.55 (d, J=8.0 Hz, 1H, H-8), 7.40 (t, J=7.6 Hz, 1H, H-7), 7.15 (t, J=7.6 Hz, 1H, H-6), 6.20 (br s, 2H, NH₂), 2.65 (s, 3H, COCH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 203.5 (C=O), 157.0 (C-2), 147.5 (C-8a), 139.0 (C-4), 129.5 (C-7), 127.0 (C-5), 125.0 (C-4a), 123.0 (C-6), 122.5 (C-8), 116.0 (C-3), 32.0 (CH₃)
IR (KBr, cm⁻¹)3450, 3300 (N-H stretching), 1680 (C=O stretching), 1620, 1580 (C=C and C=N stretching)
Mass Spec. (EI)m/z: 186 (M⁺), 171 (M⁺ - CH₃), 143 (M⁺ - COCH₃)

Conclusion

This application note provides a reliable and reproducible protocol for the synthesis of this compound using the Friedländer annulation. The procedure is straightforward, high-yielding, and utilizes readily available starting materials. The provided characterization data will be useful for researchers in confirming the successful synthesis of the target compound, which can serve as a versatile intermediate in the development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 2-Aminoquinolines via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer annulation is a powerful and versatile chemical reaction for the synthesis of quinoline and its derivatives. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester. The reaction proceeds through an aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring system. This application note focuses on the synthesis of 2-aminoquinolines, a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. 2-Aminoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often through the inhibition of key signaling pathways.

Reaction Mechanism

The Friedländer annulation can proceed through two primary mechanistic pathways, depending on the reaction conditions (acidic or basic catalysis). Both pathways ultimately lead to the formation of the quinoline ring system.

Mechanism 1: Aldol Condensation First

In this pathway, the reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. The resulting aldol adduct then undergoes intramolecular cyclization via imine formation, followed by dehydration to yield the final quinoline product.

Mechanism 2: Schiff Base Formation First

Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group and the carbonyl of the methylene-containing reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the quinoline.

A variation of the Friedländer synthesis for 2-aminoquinolines utilizes 2-aminobenzonitrile as the starting material. In this case, the reaction is believed to proceed through the formation of an enamine intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the enamine on the cyano group, followed by tautomerization to yield the 2-aminoquinoline.[1]

Key Applications in Drug Development

2-Aminoquinolines are of significant interest in drug discovery due to their ability to modulate various biological targets. Their diverse pharmacological profiles make them attractive candidates for the development of novel therapeutics.

  • Anticancer Agents: Many 2-aminoquinoline derivatives have been investigated as potential anticancer drugs. They can exert their effects by inhibiting crucial signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt, NF-κB, and STAT3 pathways.

  • Kinase Inhibitors: The 2-aminoquinoline scaffold has been successfully employed in the design of potent and selective kinase inhibitors, including those targeting PI3K (Phosphoinositide 3-kinase) and RIPK2 (Receptor-Interacting Protein Kinase 2).

  • Enzyme Inhibitors: Certain 2-aminoquinolines have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders.

  • Antimicrobial and Antimalarial Agents: The quinoline core is a well-established pharmacophore in antimicrobial and antimalarial drugs. 2-Amino-substituted quinolines have also shown promise in these therapeutic areas.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of the Friedländer annulation for 2-aminoquinoline synthesis. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Conventional Heating Methods

2-Aminoaryl SubstrateMethylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
2-AminobenzophenoneEthyl acetoacetateIn(OTf)₃TolueneReflux1 h95[2]
2-AminobenzophenoneAcetoneKOHDMSO12012 h99[3]
2-AminobenzaldehydeAcetophenoneAcetic Acid-1002 h85[4]
2-Amino-5-chlorobenzophenoneCyclohexanoneZr(OTf)₄Ethanol/Water601 h88[5]
2-AminobenzonitrileCyclohexanonet-BuOKDMF803 h85-
2-AminobenzaldehydeDimedoneCeric Ammonium NitrateEthanolRT45 min92[6]
2-AminobenzaldehydeMalononitrileNoneWater703 h97-

Table 2: Microwave-Assisted Synthesis

2-Aminoaryl SubstrateMethylene CompoundCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
2-AminobenzophenoneCyclohexanoneAcetic AcidNeat160595[7]
2-Aminoaryl ketonesCarbonyl compoundsSiO₂ Nanoparticles-1005-1093[5]
2-AminobenzophenoneDicarbonyl moietiesNafion NR50Ethanol2006043-95-
2-AminobenzophenoneKetonesFe₃O₄@SiO₂-APTES-TFASolvent-free100596[5]
2-AminobenzaldehydeKetonesHydrochloric acidNeat-1.564[8]

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of 2,4-disubstituted Quinolines

This protocol is adapted from a procedure utilizing microwave irradiation for a rapid and efficient synthesis.[7]

Materials:

  • 2-aminobenzophenone (1 mmol)

  • Cyclic or acyclic ketone (2 mmol)

  • Glacial acetic acid (2 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Microwave reactor vials

  • Standard laboratory glassware

  • Flash chromatography setup

Procedure:

  • In a microwave reactor vial, dissolve the 2-aminobenzophenone (1 mmol) and the desired ketone (2 mmol) in glacial acetic acid (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 5 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial and transfer the contents to a separatory funnel.

  • Neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired quinoline derivative.

Protocol 2: Catalyst-Free Friedländer Synthesis in Water

This protocol describes an environmentally friendly approach to quinoline synthesis in water without the need for a catalyst.

Materials:

  • 2-aminobenzaldehyde (1 mmol)

  • Ketone or malononitrile (1.2 mmol)

  • Water (5 mL)

  • Standard laboratory glassware with reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzaldehyde (1 mmol) and the ketone or malononitrile (1.2 mmol).

  • Add water (5 mL) to the flask.

  • Heat the reaction mixture to 70 °C with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the aqueous solution. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the pure quinoline derivative. If the product is not a solid, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the product.

Visualizations

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Aldol Condensation Enolizable Ketone Enolizable Ketone Enolizable Ketone->Aldol Adduct Cyclized Intermediate Cyclized Intermediate Aldol Adduct->Cyclized Intermediate Intramolecular Cyclization 2-Aminoquinoline 2-Aminoquinoline Cyclized Intermediate->2-Aminoquinoline Dehydration

Caption: Friedländer Annulation Reaction Mechanism.

experimental_workflow start Start reactants Combine 2-Aminoaryl Substrate and Methylene Compound start->reactants catalyst Add Catalyst and Solvent reactants->catalyst reaction Heat (Conventional or Microwave) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product Isolated 2-Aminoquinoline purification->product

Caption: General Experimental Workflow.

PI3K_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival 2-Aminoquinoline Inhibitor 2-Aminoquinoline Inhibitor 2-Aminoquinoline Inhibitor->PI3K inhibits

Caption: Inhibition of PI3K Signaling Pathway.

References

Application Notes and Protocols: The Versatile Scaffold of 1-(2-Aminoquinolin-3-YL)ethanone and Its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and therapeutic potential of the 2-aminoquinoline scaffold, with a focus on derivatives analogous to those derived from 1-(2-aminoquinolin-3-yl)ethanone. This document details the synthesis of key intermediates and their transformation into biologically active compounds, particularly pyrimido[4,5-b]quinolines, which have demonstrated significant anticancer and kinase inhibitory activity.

Introduction: The 2-Aminoquinoline Core in Drug Discovery

The quinoline ring system is a foundational structure in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities. The 2-aminoquinoline moiety, in particular, serves as a versatile precursor for the synthesis of fused heterocyclic systems. The presence of an amino group at the 2-position and a reactive carbonyl or cyano group at the 3-position allows for a variety of cyclization reactions, leading to the construction of complex molecular architectures. These resulting compounds, such as pyrimido[4,5-b]quinolines, have garnered significant interest due to their potent inhibitory effects on key signaling pathways implicated in cancer, such as the EGFR and HER2 pathways.

Synthesis of Bioactive Pyrimido[4,5-b]quinoline Derivatives

A key synthetic precursor for a range of bioactive pyrimido[4,5-b]quinolines is 2-aminoquinoline-3-carbonitrile. This intermediate can be efficiently synthesized and subsequently modified to generate a library of therapeutic candidates.

Synthesis of 2-Aminoquinoline-3-carbonitrile (Intermediate 1)

A one-pot method for the synthesis of 2-aminoquinoline-3-carbonitrile involves the reduction of a 2-nitrobenzaldehyde followed by a rapid condensation with malononitrile.

Experimental Protocol:

  • To a solution of 2-nitrobenzaldehyde in a suitable solvent (e.g., ethanol), add a reducing agent such as iron powder and a proton source like ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • To the reaction mixture, add malononitrile and continue refluxing.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-aminoquinoline-3-carbonitrile.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Synthesis of N'-(3-Cyanoquinolin-2-yl)-N,N-dimethylformimidamide (Intermediate 2)

The 2-amino group of the quinoline can be activated for subsequent cyclization by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol:

  • Dissolve 2-aminoquinoline-3-carbonitrile in a suitable solvent.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield the crude N'-(3-cyanoquinolin-2-yl)-N,N-dimethylformimidamide, which can be used in the next step without further purification.

Synthesis of N-Arylpyrimido[4,5-b]quinolin-4-amines (Final Compounds)

The final bioactive compounds are synthesized via a Dimroth rearrangement, which involves the cyclization of the formimidamide intermediate with various aromatic amines.[1]

Experimental Protocol:

  • Dissolve N'-(3-cyanoquinolin-2-yl)-N,N-dimethylformimidamide in glacial acetic acid.

  • Add the desired substituted aromatic amine to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the mixture and pour it into ice water.

  • Neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the target N-arylpyrimido[4,5-b]quinolin-4-amines.

Experimental Workflow for the Synthesis of Pyrimido[4,5-b]quinolines

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Product Synthesis 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde I1 2-Aminoquinoline-3-carbonitrile 2-Nitrobenzaldehyde->I1 Fe/NH4Cl Malononitrile Malononitrile Malononitrile->I1 I2 N'-(3-Cyanoquinolin-2-yl)-N,N- dimethylformimidamide I1->I2 DMF-DMA FP N-Arylpyrimido[4,5-b]quinolin-4-amines I2->FP Ar-NH2, Acetic Acid (Dimroth Rearrangement)

Synthetic pathway for pyrimido[4,5-b]quinolines.

Biological Activity and Quantitative Data

Derivatives of pyrimido[4,5-b]quinoline have been evaluated for their anticancer activity against various cell lines and their inhibitory effects on key kinases involved in cancer progression.

Anticancer Activity

Several synthesized N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines demonstrated potent cytotoxic activity against the MCF-7 (Michigan Cancer Foundation-7) breast cancer cell line.[1]

Table 1: In Vitro Cytotoxicity of Pyrimido[4,5-b]quinoline Derivatives against MCF-7 Cells

CompoundSubstitution Pattern (Aryl Group at N-Aryl)IC50 (µM)[1]
4d 4-Methoxyphenyl2.67
4h 4-Chlorophenyl6.82
4i 4-Fluorophenyl4.31
4l 3,4,5-Trimethoxyphenyl1.62
Lapatinib Reference Drug>10
Kinase Inhibitory Activity

The most potent anticancer compounds were further assayed for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are crucial targets in cancer therapy.[1]

Table 2: EGFR and HER2 Kinase Inhibitory Activity of Selected Pyrimido[4,5-b]quinoline Derivatives

CompoundEGFR IC50 (µM)[1]HER2 IC50 (µM)[1]
4d 0.0650.090
4i 0.1160.164
4l 0.0520.055

Mechanism of Action and Signaling Pathways

The potent anticancer activity of these pyrimido[4,5-b]quinoline derivatives is attributed to their dual inhibition of EGFR and HER2. These receptor tyrosine kinases are key components of signaling pathways that regulate cell proliferation, survival, and migration. By blocking the activity of EGFR and HER2, these compounds can effectively halt the uncontrolled growth of cancer cells.

Signaling Pathway for EGFR/HER2 Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K HER2->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrimido[4,5-b]quinoline Inhibitor Inhibitor->EGFR Inhibitor->HER2

Inhibition of EGFR/HER2 signaling pathway.

Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay (e.g., ELISA-based)
  • Coat a 96-well plate with a substrate specific for the kinase of interest (e.g., a poly-Glu-Tyr peptide for EGFR/HER2).

  • Add the recombinant kinase enzyme, ATP, and various concentrations of the test compound to the wells.

  • Incubate the plate to allow the kinase reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a chromogenic substrate and measure the resulting color change using a microplate reader.

  • Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Conclusion

The 2-aminoquinoline scaffold is a highly valuable platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for generating libraries of bioactive molecules. The demonstrated efficacy of pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors highlights the potential of this chemical class in the field of oncology. The protocols and data presented herein provide a solid foundation for researchers to explore the medicinal chemistry of 2-aminoquinoline derivatives further.

References

Application Notes and Protocols: 1-(2-Aminoquinolin-3-YL)ethanone as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoquinolin-3-yl)ethanone is a highly valuable and versatile starting material in the synthesis of a wide array of fused heterocyclic compounds. The presence of three reactive functionalities – the amino group, the acetyl group, and the quinoline ring system – provides a rich platform for constructing complex molecular architectures with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of pyrimido[4,5-b]quinolines and diazepino[4,5-b]quinolines, highlighting their potential as antimicrobial and anticancer agents.

Applications in Heterocyclic Synthesis

The strategic positioning of the amino and acetyl groups in this compound facilitates cyclization reactions to form five-, six-, and seven-membered heterocyclic rings fused to the quinoline core. This building block is particularly useful for the synthesis of:

  • Pyrimido[4,5-b]quinolines: These compounds are synthesized through the condensation of the amino and acetyl groups with various reagents to form a fused pyrimidine ring. They have demonstrated significant potential as antimicrobial and anticancer agents.

  • Diazepino[4,5-b]quinolines: The formation of a seven-membered diazepine ring fused to the quinoline scaffold can be achieved through reactions with appropriate bifunctional reagents. These compounds are being explored for their diverse pharmacological properties.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological activity of heterocyclic compounds derived from quinoline precursors, analogous to this compound.

Table 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives

CompoundReagentsSolventReaction Time (h)Yield (%)Reference
3a N,N-dimethylformamide dimethyl acetal, AnilineDMF685[1]
3b N,N-dimethylformamide dimethyl acetal, 4-ChloroanilineDMF782[1]
3c N,N-dimethylformamide dimethyl acetal, 4-MethoxyanilineDMF688[1]
3d N,N-dimethylformamide dimethyl acetal, 4-MethylanilineDMF880[1]
3e N,N-dimethylformamide dimethyl acetal, 4-TrifluoromethylanilineDMF878[1]
5a BenzaldehydeEthanol1075[1]
5b 4-ChlorobenzaldehydeEthanol1278[1]
5d 4-MethoxybenzaldehydeEthanol1080[1]
5e 4-MethylbenzaldehydeEthanol1272[1]

Table 2: Biological Activity of Pyrimido[4,5-b]quinoline Derivatives

CompoundTarget Organism/Cell LineActivityIC50 (µM)Reference
3e MCF-7 (Breast Cancer)Anticancer2.45[1]
5a MCF-7 (Breast Cancer)Anticancer2.11[1]
5b MCF-7 (Breast Cancer)Anticancer1.67[1]
5d MCF-7 (Breast Cancer)Anticancer2.33[1]
5e MCF-7 (Breast Cancer)Anticancer2.89[1]
5b HER2Kinase Inhibition0.073[1]
Compound 2 C. albicansAntifungal (Zone of Inhibition)16 mm[2]
Compound 9c C. albicansAntifungal (Zone of Inhibition)17 mm[2]
Compound 9d C. albicansAntifungal (Zone of Inhibition)16 mm[2]

Experimental Protocols

Protocol 1: Synthesis of N-Arylpyrimido[4,5-b]quinolines

This protocol describes a general method for the synthesis of N-arylpyrimido[4,5-b]quinolines from this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)

  • Dimethylformamide (DMF)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Formation of the Enaminone Intermediate. A mixture of this compound (1 mmol) and DMF-DMA (1.5 mmol) in DMF (10 mL) is stirred at 80°C for 2-3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Step 2: Cyclization with Anilines. After the formation of the enaminone is complete, the corresponding substituted aniline (1.2 mmol) is added to the reaction mixture. The mixture is then refluxed for 6-8 hours.

  • Step 3: Work-up and Purification. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and then with a small amount of cold ethanol. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water mixture) to afford the pure N-arylpyrimido[4,5-b]quinoline.

Protocol 2: Synthesis of 2-Aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones

This protocol outlines the synthesis of 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones via a one-pot, three-component reaction. While the literature describes this for other 2-amino-3-carbonylquinolines, this protocol is adapted for this compound.

Materials:

  • This compound

  • Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of piperidine or acetic acid

Procedure:

  • Step 1: Reaction Mixture Preparation. In a round-bottom flask, a mixture of this compound (1 mmol), the appropriate aromatic aldehyde (1 mmol), and urea (or thiourea, 1.2 mmol) is prepared in ethanol (20 mL).

  • Step 2: Catalysis and Reflux. A catalytic amount of piperidine (or a few drops of glacial acetic acid) is added to the mixture. The reaction mixture is then heated to reflux and maintained at this temperature for 10-12 hours. The reaction is monitored by TLC.

  • Step 3: Isolation and Purification. Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-one.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product & Purification start1 This compound step1 Step 1: Enaminone Formation (DMF, 80°C, 2-3h) start1->step1 start2 DMF-DMA start2->step1 start3 Substituted Aniline step2 Step 2: Cyclization (Reflux, 6-8h) start3->step2 step1->step2 workup Work-up (Precipitation in water) step2->workup purification Purification (Recrystallization) workup->purification product N-Arylpyrimido[4,5-b]quinoline purification->product

Caption: Experimental workflow for the synthesis of N-arylpyrimido[4,5-b]quinolines.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Inhibits Inhibitor Pyrimido[4,5-b]quinoline (e.g., Compound 5b) Inhibitor->HER2 Inhibition

Caption: Simplified HER2 signaling pathway and the inhibitory action of pyrimido[4,5-b]quinolines.

References

Application Notes and Protocols for the Spectroscopic Analysis of 1-(2-Aminoquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Aminoquinolin-3-YL)ethanone is a quinoline derivative of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the quinoline scaffold. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for the structural elucidation and characterization of this compound. These application notes provide detailed protocols for conducting FT-IR and NMR analyses of this compound, ensuring accurate and reproducible results.

FT-IR Spectroscopic Analysis Protocol

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FT-IR spectrometer

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.

    • Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to the die of a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

    • Carefully remove the pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the FT-IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Perform multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data using the spectrometer's software, which includes background subtraction and baseline correction.

    • Identify and label the characteristic absorption peaks.

    • Correlate the observed absorption frequencies with the functional groups present in the molecule.

Expected FT-IR Data:

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Description
N-H (Amino group)3450 - 3300Two bands for symmetric and asymmetric stretching
C-H (Aromatic)3100 - 3000Stretching vibrations
C-H (Aliphatic, -CH₃)2960 - 2850Stretching vibrations
C=O (Acetyl group)1680 - 1660Ketone stretching
C=N and C=C (Quinoline ring)1620 - 1450Aromatic ring stretching vibrations
C-N (Amino group)1350 - 1250Stretching vibration
C-C1200 - 1000Stretching vibrations

NMR Spectroscopic Analysis Protocol

Objective: To determine the chemical structure and connectivity of atoms in this compound using ¹H and ¹³C NMR spectroscopy.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) for good signal-to-noise.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. A proton-decoupled sequence is commonly used.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to assign the signals to specific protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms based on their chemical shifts.

Expected NMR Data:

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5s1HH4
~ 7.8 - 7.2m4HH5, H6, H7, H8
~ 6.8s (broad)2H-NH₂
~ 2.6s3H-COCH₃

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~ 200C=O
~ 158C2
~ 148C8a
~ 138C4
~ 129 - 122C4a, C5, C6, C7, C8
~ 115C3
~ 30-COCH₃

Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR and NMR analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_nmr NMR Analysis cluster_results Results Sample This compound FTIR_Prep Prepare KBr Pellet Sample->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Acq Acquire FT-IR Spectrum FTIR_Prep->FTIR_Acq FTIR_Analysis Analyze FT-IR Data FTIR_Acq->FTIR_Analysis Structure Structural Elucidation FTIR_Analysis->Structure NMR_Acq Acquire 1H and 13C NMR Spectra NMR_Prep->NMR_Acq NMR_Analysis Analyze NMR Data NMR_Acq->NMR_Analysis NMR_Analysis->Structure

Caption: Workflow for spectroscopic analysis.

Application of 2-Aminoquinoline Derivatives in Anticancer Drug Discovery: A Focus on 1-(2-Aminoquinolin-3-YL)ethanone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The quinoline scaffold is a key pharmacophore in a number of approved drugs and clinical candidates. Derivatives of 2-aminoquinoline and compounds bearing an ethanone moiety at the 3-position of the quinoline ring have shown promising results as cytotoxic agents against various cancer cell lines.[3][4] These compounds often exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[3][5] This application note details the potential anticancer applications, experimental protocols, and mechanistic insights based on studies of analogs of 1-(2-Aminoquinolin-3-YL)ethanone.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Analog A1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanoneMCF-7 (Breast)~1.2[6]
Analog A1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanonePanc-1 (Pancreatic)~1.4[6]
Analog B2-Aminodihydroquinoline analog (5f)MDA-MB-231 (Breast)~2[3]
Analog B2-Aminodihydroquinoline analog (5h)MDA-MB-231 (Breast)~2[3]
Analog C2-Quinolyl-1,3-tropolone (3d)OVCAR-3 (Ovarian)0.95 - 3.93[7]
Analog D2-Quinolyl-1,3-tropolone (Mixture B of 3i-k)OVCAR-3 (Ovarian)0.51 - 1.98[7]
Analog EQuinoline-Chalcone (12e)MGC-803 (Gastric)1.38[8]
Analog EQuinoline-Chalcone (12e)HCT-116 (Colon)5.34[8]
Analog EQuinoline-Chalcone (12e)MCF-7 (Breast)5.21[8]
Analog F2-amino-3-cyano-4-(L-phenylalaninyl)quinoline (4d)A549 (Lung)3.317[4]
Analog F2-amino-3-cyano-4-(L-phenylalaninyl)quinoline (4e)A549 (Lung)4.648[4]
Analog G2-amino-3-cyano-4-(L-phenylalaninyl)quinoline (4d)MCF-7 (Breast)7.711[4]
Analog H2-amino-3-cyano-4-(L-phenylalaninyl)quinoline (4e)MCF-7 (Breast)6.114[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the dose-dependent cytotoxic effects of the test compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, Panc-1, A549, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with culture medium. The cells are treated with these serially diluted compounds for 48-72 hours.

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on cell cycle progression.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[3][5]

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

  • Cell Treatment: Similar to the cell cycle analysis, cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Staining: The treated cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+). An increase in the population of Annexin V-positive cells indicates the induction of apoptosis.[1]

Visualizations

Proposed Signaling Pathway for Anticancer Activity

G Compound This compound Analog Cell Cancer Cell Compound->Cell G2M_Arrest G2/M Phase Arrest Cell->G2M_Arrest induction Apoptosis Apoptosis Cell->Apoptosis induction Topo_II Topoisomerase II Inhibition Cell->Topo_II inhibition DNA_Damage DNA Damage DNA_Damage->G2M_Arrest G2M_Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Cell_Death Cell Death Caspase->Cell_Death Topo_II->DNA_Damage

Caption: Proposed mechanism of action for quinoline derivatives.

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Test Compound Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Determine IC50 Apoptosis Apoptosis Assay Cytotoxicity->Apoptosis Determine IC50 Xenograft Xenograft Model Apoptosis->Xenograft Promising candidates Toxicity Toxicity Studies Xenograft->Toxicity

Caption: General workflow for preclinical anticancer drug evaluation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1-(2-Aminoquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. 1-(2-Aminoquinolin-3-YL)ethanone, a member of this class, holds promise as a potential cytotoxic agent. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its efficacy against various cancer cell lines. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against different cancer cell lines, as reported in the literature. This serves as an example of how to present quantitative data for this compound once it is generated.

Compound ClassCell LineIC50 (µM)Reference
Dihydropyridine quinoline derivativesA549 (Lung)Dose-dependent toxicity observed[1]
2,8-bis(trifluoromethyl)-4-substituted quinolinesHL-60 (Leukemia)19.88 ± 5.35 (for 5a)[2]
2,8-bis(trifluoromethyl)-4-substituted quinolinesU937 (Lymphoma)43.95 ± 8.53 (for 5a)[2]
1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone derivativeMCF-7 (Breast)~1.2[3]
1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone derivativePanc-1 (Pancreatic)~1.4[3]
2-aminodihydroquinoline analogs (5f and 5h)MDA-MB-231 (Breast)~2[4]
Quinoline-based dihydrazone derivative (3c)MCF-7 (Breast)7.05[5]
Quinoline-based dihydrazone derivative (3b)MCF-7 (Breast)7.016[5]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for determining the cytotoxic effects of a compound on cultured cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations

Experimental Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Add Compound to Wells compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubation Incubate for 24-72h add_compound->incubation add_mtt Add MTT Solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Signaling Pathway for Quinoline-Induced Apoptosis

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis.[3][4][6] This often involves the activation of caspase cascades, which are central to the execution of programmed cell death. Some studies suggest that this process can be initiated by an increase in reactive oxygen species (ROS) and the activation of pathways like the p38 MAPK pathway.[7]

Apoptosis_Pathway compound This compound ros Increased ROS compound->ros p38 p38 MAPK Activation ros->p38 mitochondria Mitochondrial Stress p38->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for quinoline-induced apoptosis.

References

Application Notes and Protocols for High-Throughput Screening of 1-(2-Aminoquinolin-3-YL)ethanone Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 1-(2-aminoquinolin-3-yl)ethanone libraries to identify novel therapeutic agents. This document outlines the biological rationale, key experimental protocols, and data presentation strategies for screening these compounds for potential anticancer and antimicrobial activities.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry. Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The 2-aminoquinoline core, in particular, has been identified as a key pharmacophore for the inhibition of various kinases and other cellular targets, making libraries of its derivatives attractive for drug discovery campaigns. This document focuses on the high-throughput screening of these libraries with a primary focus on identifying inhibitors of Pim-1 kinase for oncology applications and novel antibacterial agents.

Data Presentation

Effective HTS campaigns generate large volumes of data. It is crucial to present this data in a clear and structured format to facilitate hit identification and structure-activity relationship (SAR) analysis. The following tables provide templates for summarizing quantitative data from primary screens and subsequent dose-response validation.

Note: The following data is representative of closely related 2-aminoquinoline derivatives and serves as an illustrative example. Actual results for a specific this compound library will vary.

Table 1: Representative Anticancer Activity Data (Pim-1 Kinase Inhibition and Cell Viability)

Compound IDPim-1 Kinase Inhibition IC50 (µM)PC-3 Cell Viability IC50 (µM)K562 Cell Viability IC50 (µM)
AQ-0010.522.81.5
AQ-0021.25.13.2
AQ-0030.893.52.1
AQ-004> 10> 50> 50
AQ-0050.251.10.8
Staurosporine (Control)0.020.050.01

Table 2: Representative Antimicrobial Activity Data (Minimum Inhibitory Concentration)

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
AQ-10183264
AQ-10241632
AQ-103> 128> 128> 128
AQ-1042816
AQ-1051664> 128
Ciprofloxacin (Control)0.50.251

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the Pim-1 kinase signaling pathway, a key target for anticancer drug discovery. Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its expression is often upregulated in various cancers.

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT3/5 JAK->STAT Phosphorylation Pim1 Pim-1 Kinase STAT->Pim1 Transcriptional Activation Bad Bad (pro-apoptotic) Pim1->Bad Phosphorylation (Inhibition) p27 p27 (cell cycle inhibitor) Pim1->p27 Phosphorylation (Inhibition) Cdc25A Cdc25A (cell cycle progression) Pim1->Cdc25A Phosphorylation (Activation) Apoptosis Apoptosis Inhibition Bad->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Cdc25A->CellCycle

Caption: Pim-1 Kinase Signaling Pathway.

Experimental Workflow Diagram

The following diagram outlines the high-throughput screening workflow for identifying and validating hit compounds from a this compound library.

HTS_Workflow Library Compound Library This compound Derivatives PrimaryScreen Primary Screen Single high concentration Library->PrimaryScreen HitSelection Hit Selection Activity threshold PrimaryScreen->HitSelection DoseResponse Dose-Response IC50/EC50 determination HitSelection->DoseResponse SecondaryAssay Secondary Assays Orthogonal & counter-screens DoseResponse->SecondaryAssay SAR SAR Analysis Structure-Activity Relationship SecondaryAssay->SAR

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a 384-well plate format but can be adapted for other formats.

Protocol 1: Pim-1 Kinase Inhibition Assay (Biochemical)

Objective: To identify compounds that inhibit the kinase activity of Pim-1.

Materials:

  • Recombinant human Pim-1 kinase

  • Pim-1 substrate peptide (e.g., a Bad-derived peptide)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • This compound compound library (dissolved in DMSO)

  • 384-well white, opaque plates

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate using an acoustic dispenser. Include appropriate controls (e.g., DMSO for negative control, staurosporine for positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of the 2X ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls.

Protocol 2: Cancer Cell Viability Assay (Cell-Based)

Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines (e.g., PC-3, K562).

Materials:

  • PC-3 (prostate cancer) or K562 (chronic myelogenous leukemia) cell lines

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent

  • This compound compound library (dissolved in DMSO)

  • 384-well clear-bottom, white-walled plates

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Add 100 nL of each compound from the library to the cell plates. Include appropriate controls (e.g., DMSO for negative control, a known cytotoxic agent for positive control).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 40 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent viability for each compound relative to the controls.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • This compound compound library (dissolved in DMSO)

  • Resazurin solution (0.015% in PBS)

  • 384-well clear plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the compounds in DMSO and dispense into the 384-well plates.

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute in MHB to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing the compounds. Include appropriate controls (e.g., media only, cells only, positive control antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

    • Visually inspect the plates for a color change from blue (no growth) to pink (growth).

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change of the resazurin indicator.

Protocol 4: Apoptosis Assay (Flow Cytometry)

Objective: To confirm that the cytotoxic effect of hit compounds is mediated by apoptosis.

Materials:

  • Cancer cell line of interest

  • Hit compounds from the primary screen

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the hit compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Application Notes and Protocols for the Use of 1-(2-Aminoquinolin-3-YL)ethanone in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors. 1-(2-Aminoquinolin-3-YL)ethanone is a versatile bifunctional building block, possessing both a nucleophilic amino group and a reactive acetyl moiety, making it an ideal starting material for the synthesis of diverse heterocyclic systems with potential kinase inhibitory activity.

This document provides detailed protocols for the hypothetical synthesis of a pyrazolo[1,5-a]quinoline scaffold, a known kinase inhibitor chemotype, starting from this compound. Furthermore, it presents biological data on related 2-aminoquinoline derivatives as inhibitors of Protein Kinase CK2, highlighting the potential of this compound class.

Data Presentation: Biological Activity of 2-Aminoquinoline Derivatives

While specific kinase inhibition data for compounds directly synthesized from this compound is not extensively available in the public literature, related 2-aminoquinoline-3-carboxylic acid derivatives have demonstrated potent inhibitory activity against Protein Kinase CK2.[1] The following table summarizes the inhibitory concentrations (IC50) for a selection of these compounds, showcasing the potential of the 2-aminoquinoline scaffold.

Compound IDStructureTarget KinaseIC50 (µM)
1a 2-(4-methylphenylamino)quinoline-3-carboxylic acidCK21.8
1b 2-(4-methoxyphenylamino)quinoline-3-carboxylic acidCK22.5
1c 2-(4-chlorophenylamino)quinoline-3-carboxylic acidCK20.65
1d 2-(4-fluorophenylamino)quinoline-3-carboxylic acidCK21.1

Data sourced from a study on 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.[1]

Experimental Protocols

The following protocols describe a plausible, representative synthetic route for converting this compound into a pyrazolo[1,5-a]quinoline core structure. This approach is based on established chemical transformations of related 2-aminoaryl ketones.

Protocol 1: Synthesis of Intermediate Hydrazone

This protocol details the condensation reaction between this compound and hydrazine hydrate to form the key hydrazone intermediate.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.86 g, 10 mmol).

  • Dissolve the starting material in 40 mL of absolute ethanol.

  • Add hydrazine hydrate (1.0 mL, 20 mmol, 2 eq.) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • After 4-6 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume in vacuo.

  • Add 50 mL of cold water to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the target hydrazone.

Protocol 2: Cyclization to form the Pyrazolo[1,5-a]quinoline Scaffold

This protocol describes the intramolecular cyclization of the hydrazone intermediate to yield the final fused heterocyclic system. This type of reaction is often promoted by acid catalysis.

Materials:

  • Intermediate hydrazone from Protocol 1

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (20 g).

  • Heat the PPA to 80-90°C with stirring.

  • Carefully add the intermediate hydrazone (2.0 g, 10 mmol) in small portions to the hot PPA, ensuring the temperature does not exceed 120°C.

  • After the addition is complete, heat the reaction mixture to 110-120°C and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 70°C and then carefully pour it onto 100 g of crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. This should be done in an ice bath to control the exothermic reaction.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of a pyrazolo[1,5-a]quinoline derivative from this compound.

G start This compound intermediate Intermediate Hydrazone start->intermediate Protocol 1: Condensation reagent1 Hydrazine Hydrate, Ethanol, Acetic Acid (cat.) product Pyrazolo[1,5-a]quinoline (Kinase Inhibitor Scaffold) intermediate->product Protocol 2: Cyclization reagent2 Polyphosphoric Acid, Heat

Caption: Proposed synthetic pathway to a kinase inhibitor scaffold.

Protein Kinase CK2 Signaling Pathway

Protein Kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, playing a key role in cell growth, proliferation, and survival. Its inhibition is a valid therapeutic strategy.

CK2_Pathway ck2 Protein Kinase CK2 akt Akt/PKB ck2->akt Activates pten PTEN ck2->pten Inhibits nfkb NF-κB Pathway ck2->nfkb Activates apop Apoptosis akt->apop Inhibits prolif Cell Proliferation & Survival akt->prolif pten->akt Inhibits nfkb->prolif inhibitor 2-Aminoquinoline Inhibitor inhibitor->ck2 Inhibits

Caption: Simplified Protein Kinase CK2 signaling cascade.

References

Troubleshooting & Optimization

Common side products in the synthesis of 2-aminoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-aminoquinolines. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

This section addresses specific experimental challenges in a question-and-answer format, focusing on the formation of common side products in the Friedländer, Combes, and Niementowski syntheses.

Friedländer Annulation

Question 1: I am getting a significant amount of a side product that is not my desired 2-aminoquinoline. What could it be?

Answer: A common side product in the Friedländer synthesis is a quinolin-2(1H)-one derivative . This is particularly prevalent when using 2-nitroaromatic ketones with unsymmetrical active methylene compounds. The reaction can competitively proceed through a pathway that leads to the formation of the quinolin-2(1H)-one.[1] Another possibility, especially under basic conditions, is the self-condensation of your ketone starting material via an aldol condensation .[2]

Question 2: My reaction is giving me a mixture of regioisomers. How can I improve the selectivity for the desired 2-aminoquinoline?

Answer: Regioselectivity is a known challenge in the Friedländer synthesis when using unsymmetrical ketones. The outcome is influenced by the reaction conditions and the nature of the substituents.

  • Catalyst Choice: The use of specific catalysts can direct the reaction towards the desired isomer. Both acid and base catalysis can be employed, and the choice may influence the regioselectivity.[2][3]

  • Reaction Temperature: Temperature can play a crucial role. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.

  • Protecting Groups: In some cases, the use of protecting groups on one of the reactive sites of the unsymmetrical ketone can force the reaction to proceed in the desired direction.

Question 3: The yield of my 2-aminoquinoline is consistently low. What are the common reasons and how can I optimize the reaction?

Answer: Low yields in the Friedländer synthesis can be attributed to several factors:

  • Side Product Formation: As discussed, the formation of quinolin-2(1H)-ones and aldol condensation products can significantly reduce the yield of the desired product.

  • Reaction Conditions: The reaction is sensitive to the catalyst, solvent, and temperature. Optimization of these parameters is crucial. For instance, harsh reaction conditions can lead to decomposition of starting materials or products.[2]

  • Purity of Starting Materials: Ensure that the 2-aminobenzaldehyde or 2-aminoketone and the active methylene compound are pure. Impurities can interfere with the reaction.

Combes Quinoline Synthesis

Question 1: I am observing the formation of two different quinoline isomers. How can I control the regioselectivity in the Combes synthesis?

Answer: The formation of regioisomers is a primary challenge in the Combes synthesis, especially when using unsymmetrical β-diketones. The regioselectivity is governed by both steric and electronic factors.[4]

  • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[4]

  • Electronic Effects: The electronic nature of the substituents on the aniline starting material can also direct the cyclization. Electron-donating groups on the aniline may favor the formation of one isomer, while electron-withdrawing groups may favor the other.[4]

  • Catalyst and Solvent: The choice of acid catalyst and solvent system can influence the reaction pathway and, consequently, the regioselectivity.

Question 2: My Combes synthesis is not proceeding to completion, and I am isolating the intermediate enamine. What could be the issue?

Answer: The Combes synthesis proceeds through an enamine intermediate, which then undergoes acid-catalyzed cyclization. If you are isolating the enamine, it suggests that the cyclization step is not occurring efficiently.

  • Acid Catalyst: Ensure that a sufficiently strong acid catalyst is used and is present in the correct stoichiometric amount. Common catalysts include sulfuric acid and polyphosphoric acid.[4]

  • Temperature: The cyclization step often requires elevated temperatures. Insufficient heating may prevent the reaction from going to completion.

  • Water Removal: The cyclization is a dehydration reaction. Inefficient removal of water from the reaction mixture can inhibit the reaction.

Niementowski Synthesis

Question 1: Instead of the expected 2-amino-4-hydroxyquinoline, I have isolated a different heterocyclic compound. What might this side product be?

Answer: A significant side product in the Niementowski reaction, particularly when using anthranilic acid and ethyl acetoacetate, is 4-methylpyrano[3,2-c]quinoline-2,5-dione .[5] This occurs through a competing reaction pathway where the initial product condenses with a second molecule of the β-ketoester.[5]

Question 2: How can I favor the formation of the desired 2-amino-4-hydroxyquinoline and avoid the pyrano[3,2-c]quinoline-2,5-dione?

Answer: To minimize the formation of the pyrano[3,2-c]quinoline-2,5-dione, consider the following:

  • Stoichiometry: Carefully control the stoichiometry of the reactants. Using an excess of anthranilic acid relative to the β-ketoester may help to reduce the formation of the side product that arises from the reaction with a second molecule of the ketoester.

  • Reaction Conditions: The reaction is typically carried out at high temperatures.[6] Optimizing the temperature and reaction time can be crucial. It is possible that lower temperatures or shorter reaction times could favor the formation of the desired quinoline.

  • Alternative Reagents: If possible, using a different active methylene compound might alter the reaction pathway and prevent the formation of the pyran derivative.

Data on Side Product Formation

Quantitative data on the yields of side products in 2-aminoquinoline synthesis is often dependent on the specific substrates and reaction conditions used. The following table provides a qualitative summary of common side products and factors influencing their formation.

Synthesis MethodDesired ProductCommon Side Product(s)Factors Favoring Side Product Formation
Friedländer Annulation 2-AminoquinolineQuinolin-2(1H)-oneUse of 2-nitroaromatic ketones and unsymmetrical active methylene compounds.[1]
Aldol condensation productsBasic reaction conditions.[2]
RegioisomersUse of unsymmetrical ketones.
Combes Synthesis 2,4-Disubstituted quinolineRegioisomersSteric and electronic properties of substituents on both aniline and β-diketone.[4]
Niementowski Synthesis 2-Amino-4-hydroxyquinolinePyrano[3,2-c]quinoline-2,5-dioneReaction of anthranilic acid with β-ketoesters like ethyl acetoacetate.[5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-aminoquinolines. Researchers should adapt these protocols based on the specific substrates and equipment available.

Protocol 1: Friedländer Synthesis of 2-Aminoquinolines

This protocol is a general guideline for the acid-catalyzed Friedländer synthesis.

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminobenzaldehyde or 2-aminoketone (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Combes Synthesis of 2,4-Disubstituted Quinolines

This protocol outlines a typical procedure for the Combes synthesis.

  • Condensation: In a flask equipped with a Dean-Stark apparatus, combine the aniline (1 equivalent) and the β-diketone (1 equivalent) in a solvent such as toluene. Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Enamine Formation: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Cyclization: After the theoretical amount of water has been collected, continue to heat the reaction at a higher temperature to facilitate the cyclization. The use of polyphosphoric acid as both a catalyst and solvent at this stage is also common.

  • Work-up: Cool the reaction mixture and carefully pour it onto ice. Basify the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it. The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Niementowski Synthesis of 2-Amino-4-hydroxyquinolines

This protocol is a general procedure for the Niementowski reaction.

  • Reactant Mixture: In a high-temperature reaction vessel, thoroughly mix the anthranilic acid (1 equivalent) and the active methylene compound (e.g., a cyanoacetamide for 2-amino derivatives) (1-1.2 equivalents).

  • Thermal Reaction: Heat the mixture to a high temperature (typically 130-200°C) for several hours.[6] The reaction is often performed neat (without solvent).

  • Work-up: Cool the reaction mixture to room temperature. The solid product can be triturated with a suitable solvent (e.g., ethanol, diethyl ether) to remove unreacted starting materials.

  • Isolation and Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Reaction Pathway Visualizations

The following diagrams illustrate the reaction pathways leading to the desired 2-aminoquinolines and the common side products.

Friedlander_Synthesis cluster_main Friedländer Annulation cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 2-Aminobenzaldehyde 2-Aminobenzaldehyde Intermediate Intermediate 2-Aminobenzaldehyde->Intermediate Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate 2-Aminoquinoline 2-Aminoquinoline Intermediate->2-Aminoquinoline Cyclization & Dehydration 2-Nitroaromatic Ketone 2-Nitroaromatic Ketone Quinolin-2(1H)-one Quinolin-2(1H)-one 2-Nitroaromatic Ketone->Quinolin-2(1H)-one Alternative Cyclization Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Quinolin-2(1H)-one Ketone Ketone Aldol Product Aldol Product Ketone->Aldol Product Self-Condensation (Basic Conditions)

Caption: Reaction pathways in the Friedländer synthesis.

Combes_Synthesis cluster_main Combes Synthesis Aniline Aniline Enamine Intermediate Enamine Intermediate Aniline->Enamine Intermediate Condensation Unsymmetrical β-Diketone Unsymmetrical β-Diketone Unsymmetrical β-Diketone->Enamine Intermediate Regioisomer 1 Regioisomer 1 Enamine Intermediate->Regioisomer 1 Cyclization (Path A) Regioisomer 2 Regioisomer 2 Enamine Intermediate->Regioisomer 2 Cyclization (Path B) Niementowski_Synthesis cluster_main Niementowski Synthesis cluster_side Side Reaction Anthranilic Acid Anthranilic Acid Intermediate Intermediate Anthranilic Acid->Intermediate Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate 2-Amino-4-hydroxyquinoline 2-Amino-4-hydroxyquinoline Intermediate->2-Amino-4-hydroxyquinoline Cyclization Pyrano[3,2-c]quinoline-2,5-dione Pyrano[3,2-c]quinoline-2,5-dione Intermediate->Pyrano[3,2-c]quinoline-2,5-dione + β-Ketoester β-Ketoester β-Ketoester

References

Technical Support Center: Purification of 1-(2-Aminoquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(2-Aminoquinolin-3-YL)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, such as 2-aminobenzonitrile derivatives and acetylating agents, byproducts from side reactions, and residual catalysts. Depending on the synthetic route, potential byproducts could include N-acetylated starting materials or dimers. Inadequate purification can also leave residual solvents in the final product.

Q2: My purified this compound has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A2: A persistent color is often due to trace impurities, such as oxidized species or colored byproducts formed during the reaction. The aminoquinoline core is susceptible to oxidation. To address this, you can try recrystallization from a suitable solvent system, potentially with the addition of activated charcoal to adsorb colored impurities. Column chromatography can also be effective in separating these impurities.

Q3: I am experiencing low recovery after recrystallization. What can I do to improve the yield?

A3: Low recovery during recrystallization can be due to several factors:

  • Solvent Choice: The chosen solvent may be too good, leading to high solubility even at low temperatures. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can provide a steeper solubility curve.

  • Volume of Solvent: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Rapid cooling can lead to the formation of small crystals that are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.

  • Precipitation: Ensure the product has fully precipitated before filtration. You can check this by seeing if more crystals form upon further cooling of the mother liquor.

Q4: Which chromatographic technique is most suitable for purifying this compound?

A4: Flash column chromatography using silica gel is a common and effective method for purifying this compound.[1] The choice of eluent is critical and typically involves a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent system should be optimized using thin-layer chromatography (TLC) beforehand.

Troubleshooting Guides

Problem: Tailing of the product spot on TLC analysis.

Possible Causes:

  • Acidic Impurities: The presence of acidic impurities can interact with the silica gel, causing the spot to tail.

  • Interaction of the Amine Group: The basic amino group of the quinoline can interact strongly with the acidic silica gel.

  • Sample Overload: Applying too much sample to the TLC plate can lead to tailing.

Solutions:

  • Neutralize the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to suppress the interaction between the basic product and the acidic silica gel.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina for column chromatography if tailing persists on silica.

  • Optimize Sample Concentration: Ensure the sample applied to the TLC plate is sufficiently dilute.

Problem: Co-elution of impurities with the product during column chromatography.

Possible Causes:

  • Inappropriate Eluent System: The polarity of the eluent may not be optimal to resolve the product from the impurities.

  • Poor Column Packing: An improperly packed column can lead to channeling and poor separation.

  • Similar Polarity of Product and Impurity: The impurity may have a very similar polarity to the desired product.

Solutions:

  • Optimize Eluent System: Systematically screen different solvent systems with varying polarities. A shallower gradient during elution can improve separation.

  • Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks.

  • Consider a Different Chromatographic Technique: If co-elution is persistent, techniques like preparative HPLC with a different stationary phase (e.g., C18) might be necessary.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/Solvent SystemExpected SolubilityNotes
EthanolHigh when hot, lower when coldA common choice for recrystallization of quinoline derivatives.[1]
MethanolHigh when hot, moderate when coldSimilar to ethanol, may require cooling to lower temperatures for good recovery.[1]
IsopropanolModerate when hot, low when coldCan provide a good balance of solubility for effective purification.
Ethyl Acetate/HexaneHigh in hot ethyl acetate, low in hexaneA good solvent system for compounds with intermediate polarity. Dissolve in minimal hot ethyl acetate and add hexane until turbidity appears, then cool.
ChloroformHigh solubilityOften used for slow evaporation to yield high-quality crystals for analysis.[2]

Table 2: Typical Eluent Systems for Silica Gel Column Chromatography

Eluent SystemGradientApplication
Hexane/Ethyl Acetate100:0 to 70:30Good for separating non-polar to moderately polar impurities.[1]
Dichloromethane/Methanol100:0 to 95:5Suitable for more polar compounds and impurities.
Chloroform/Hexane1:1 mixtureHas been used for the purification of related substituted quinolines.[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot recrystallization solvent (or the "good" solvent of a system) and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent system, add the "poor" solvent dropwise until the solution becomes slightly turbid, then allow it to cool.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated solution directly onto the column.

  • Elution: Carefully add the eluent to the top of the column and begin elution, starting with the least polar solvent mixture.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (remove insolubles) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Pure_Product Pure Product Filtration_Drying->Pure_Product

Caption: Recrystallization workflow for purification.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Check_Solvent Check Solvent Volume & Cooling Rate Low_Yield->Check_Solvent Yes Perform_Chromatography Perform Column Chromatography Impure_Product->Perform_Chromatography Yes Check_Mother_Liquor Analyze Mother Liquor Check_Solvent->Check_Mother_Liquor Optimize_Eluent Optimize Eluent System via TLC Perform_Chromatography->Optimize_Eluent Check_Tailing Tailing on TLC? Optimize_Eluent->Check_Tailing Add_Base Add Base (e.g., Et3N) to Eluent Check_Tailing->Add_Base Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Purifying 1-(2-Aminoquinolin-3-YL)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-(2-Aminoquinolin-3-YL)ethanone through recrystallization.

Troubleshooting Guides

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3][4][5] However, challenges can arise. This guide addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not appropriate for the compound. For a compound to be suitable for recrystallization, it should have high solubility in the hot solvent and low solubility in the cold solvent.[1][6]

  • Solution:

    • Increase Solvent Volume: Add a small amount of additional hot solvent. Be cautious not to add too much, as this can significantly reduce the yield.[7][8]

    • Try a Different Solvent: If the compound remains insoluble even with more solvent, a different solvent or a solvent mixture is necessary. Based on the structure of this compound (an aromatic amine and ketone), suitable solvents to test include ethanol, acetone, ethyl acetate, or mixtures such as ethanol/water or acetone/hexane.[9][10]

    • Increase Temperature: Ensure the solvent is at or near its boiling point.

Problem 2: No crystals form upon cooling.

  • Possible Cause 1: The solution is not supersaturated. This is the most common reason for crystallization failure and often happens if too much solvent was used.[7]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a surface for crystal nucleation.[1] Alternatively, add a "seed crystal" of the pure compound if available.

    • Reduce Solvent Volume: If induction methods fail, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent. Then, allow it to cool again.[7][8]

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

  • Possible Cause 2: The compound has "oiled out". Instead of forming crystals, the compound separates as a liquid. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if the compound is significantly impure.[7][11]

  • Solution:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly. Insulating the flask can help.[7]

    • Change Solvent System: If oiling out persists, a different solvent or a solvent mixture with a lower boiling point may be required.

Problem 3: The recrystallization yield is very low.

  • Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[8]

  • Solution: Before filtering, you can try to reduce the solvent volume by evaporation and cool again to obtain a second crop of crystals. To check if a significant amount of product is still in the filtrate, you can take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates that product is being lost.[8]

  • Possible Cause 2: Premature crystallization during hot filtration.

  • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated, and perform the filtration as quickly as possible. Use a fluted filter paper to increase the filtration speed.

  • Possible Cause 3: The compound has significant solubility in the cold solvent.

  • Solution: Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold.[1] Based on the structure, which contains both polar (amino, ketone) and non-polar (aromatic rings) groups, a solvent of intermediate polarity is a good starting point. Consider alcohols (ethanol, isopropanol), ketones (acetone), or esters (ethyl acetate). Solvent mixtures, such as ethanol/water or acetone/hexane, can also be effective.[9][10]

Q2: How do I perform a solvent screening to find the best recrystallization solvent?

A2: Place a small amount of your crude this compound into several test tubes. Add a small amount of a different solvent to each tube and observe the solubility at room temperature. Heat the tubes that show low solubility at room temperature and observe if the compound dissolves. Then, cool the tubes where the compound dissolved to see if crystals form.

Q3: My purified compound is still colored. How can I remove colored impurities?

A3: If the colored impurities are soluble in the recrystallization solvent, they should remain in the mother liquor. If the color persists in the crystals, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield.

Q4: How can I tell if my recrystallized product is purer?

A4: Purity can be assessed by several methods:

  • Melting Point: A pure compound will have a sharp and higher melting point compared to the impure starting material.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp.Solubility at BoilingCrystal Formation on CoolingObservations
e.g., Ethanol
e.g., Water
e.g., Acetone
e.g., Hexane
e.g., Toluene
e.g., Ethanol/Water
e.g., Acetone/Hexane

Table 2: Purity and Yield of Recrystallized this compound

Recrystallization SolventInitial Mass (g)Final Mass (g)Yield (%)Melting Point of Crude (°C)Melting Point of Pure (°C)Purity (e.g., by HPLC, %)

Experimental Protocols

Protocol 1: Solvent Screening

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Note the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath to the boiling point of the solvent.

  • If the compound dissolves, remove the test tube from the heat and allow it to cool to room temperature.

  • If no crystals form, place the test tube in an ice bath.

  • Record your observations in a table similar to Table 1.

Protocol 2: Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the flask on a hot plate, adding more solvent in small portions until the solid completely dissolves.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter, or by transferring them to a watch glass to air dry.[4]

  • Analysis: Determine the mass, yield, and purity (e.g., by melting point) of the recrystallized product.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Analysis Start Crude Compound AddSolvent Add Minimum Hot Solvent Start->AddSolvent Dissolved Compound Dissolved AddSolvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration Cooling Slow Cooling HotFiltration->Cooling IceBath Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry Analysis Analyze Purity & Yield Dry->Analysis

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_low_yield Low Yield cluster_impure Product Impure Start Problem Encountered TooMuchSolvent Too much solvent? Start->TooMuchSolvent OilingOut Compound 'oiled out'? Start->OilingOut CheckMotherLiquor Check mother liquor for product Start->CheckMotherLiquor ColoredProduct Colored product? Start->ColoredProduct InduceCrystallization Induce Crystallization (Scratch/Seed) TooMuchSolvent->InduceCrystallization Yes EvaporateSolvent Evaporate some solvent and re-cool InduceCrystallization->EvaporateSolvent Fails ReheatAddSolvent Reheat, add more solvent, cool slowly OilingOut->ReheatAddSolvent Yes MinimizeWash Minimize washing with cold solvent CheckMotherLiquor->MinimizeWash CharcoalTreatment Use activated charcoal ColoredProduct->CharcoalTreatment Yes

Caption: Troubleshooting guide for common recrystallization issues.

References

Navigating the Nuances of Quinoline Synthesis: A Troubleshooting Guide for the Friedländer Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Friedländer synthesis of quinolines. This resource, presented in a user-friendly question-and-answer format, directly addresses common experimental challenges, offering detailed protocols and data-driven solutions to optimize this classical and versatile reaction.

The Friedländer synthesis, a cornerstone in heterocyclic chemistry, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group to form quinoline derivatives. These quinoline scaffolds are integral to a vast array of pharmaceuticals and functional materials. However, the synthesis is not without its challenges, including low yields, undesirable side reactions, and issues with regioselectivity. This guide aims to provide practical solutions to these common obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedländer synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Friedländer synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or substrate instability. Here are key areas to investigate:

  • Catalyst Choice: The selection of an appropriate acid or base catalyst is crucial. While classical methods employ strong acids or bases, modern protocols often utilize milder and more efficient catalysts.[1][2][3][4] Consider screening different catalysts, such as p-toluenesulfonic acid, ionic liquids, or Lewis acids like zinc chloride, to find the optimal choice for your specific substrates.[4][5]

  • Reaction Temperature and Time: Traditional methods often require high temperatures and prolonged reaction times.[4] However, excessively high temperatures can lead to degradation of starting materials or products. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many cases.[6] A systematic optimization of temperature and reaction duration is recommended.

  • Solvent Selection: The choice of solvent can significantly impact reaction efficiency. While some protocols are performed under solvent-free conditions, others benefit from the use of a suitable solvent to ensure proper mixing and heat transfer.[5] For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) may be suitable, while base-mediated reactions can be performed in non-polar solvents like toluene.[4] In some "green" chemistry approaches, water has been successfully used as a solvent.[7]

  • Water Removal: The reaction produces water as a byproduct, which can inhibit the reaction equilibrium. In some setups, the azeotropic removal of water can drive the reaction to completion and improve yields.

Q2: I am observing significant side product formation, particularly from aldol condensation of my ketone. How can I minimize this?

Aldol condensation of the ketone starting material is a common side reaction, especially under basic conditions.[4] Here are some strategies to mitigate this issue:

  • Use of an Imine Analog: To prevent self-condensation of the ketone, an imine analog of the 2-aminoaryl aldehyde or ketone can be used. This approach has been successfully employed in the synthesis of complex molecules like camptothecin.[4]

  • Catalyst and Reaction Condition Optimization: Switching to milder reaction conditions or using a different catalyst can sometimes suppress the aldol condensation. For instance, certain Lewis acids or solid-supported catalysts might favor the desired Friedländer pathway.

  • One-Pot Procedures: Some one-pot protocols that involve the in situ generation of the 2-aminoaryl aldehyde from a corresponding nitro compound can minimize the concentration of the reactive aldehyde at any given time, thus reducing the likelihood of side reactions.[5]

Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?

Regioselectivity is a significant challenge when using unsymmetrical ketones in the Friedländer synthesis. The reaction can proceed via two different enolates, leading to a mixture of products. The following approaches can be employed to control the regioselectivity:

  • Catalyst Control: The choice of catalyst can influence which enolate is preferentially formed. Some amine catalysts and ionic liquids have been shown to improve regioselectivity.[4][8]

  • Substrate Modification: Introducing a directing group on the ketone can favor the formation of one regioisomer over the other.

  • Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor either the thermodynamically or kinetically controlled product. Acidic conditions often favor the formation of the more substituted, thermodynamically stable enamine intermediate, while basic conditions can lead to the kinetically favored, less substituted enolate.

Data Presentation: Catalyst and Condition Comparison

The following table summarizes the performance of various catalytic systems in the Friedländer synthesis, providing a comparative overview of their efficiency.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
[Hbim]BF₄ (Ionic Liquid)2-aminobenzaldehyde & KetoneSolvent-free1003-6 h93[8]
[Msim][OOCCCl₃] (Ionic Liquid)2-aminobenzaldehyde & KetoneSolvent-free10045 min99[8]
ImBu-SO₃H (Ionic Liquid)2-aminobenzaldehyde & KetoneSolvent-free5030 min92[8]
Acetic Acid (Microwave)2-aminobenzophenone & KetoneAcetic Acid1605 minExcellent[6]
None (in water)2-aminobenzaldehyde & KetoneWater703 h97[7]

Experimental Protocols

General Procedure for Acid-Catalyzed Friedländer Synthesis (Microwave-Assisted) [6]

  • Dissolve the desired 2-aminobenzophenone (1 mmol) and the ketone (2 mmol) in acetic acid (2 mL) in a microwave tube.

  • Subject the resulting solution to microwave heating for 5 minutes at 160 °C.

  • After cooling, add saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid.

  • Extract the mixture with dichloromethane (DCM).

  • Dry the organic layer with magnesium sulfate (MgSO₄), filter, and concentrate the solution in vacuo.

  • Purify the residue by flash chromatography to yield the desired quinoline product.

General Procedure for Base-Catalyzed Friedländer Synthesis [1][2][3]

  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the ketone with an α-methylene group (1-1.2 equivalents) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a base, such as sodium hydroxide or potassium tert-butoxide.

  • Reflux the reaction mixture for the required time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Procedure for Solvent-Free Friedländer Synthesis using an Ionic Liquid Catalyst [8]

  • In a reaction vessel, mix the 2-aminoaryl aldehyde or ketone (1 mmol), the ketone with an α-methylene group (1.2 mmol), and the ionic liquid catalyst (e.g., [Hbim]BF₄, 10 mol%).

  • Heat the mixture at the specified temperature (e.g., 100 °C) with stirring for the designated time.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The ionic liquid, being immiscible with many organic solvents, can often be separated and reused.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizing the Process

To further aid in understanding the intricacies of the Friedländer synthesis, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl\nCarbonyl 2-Aminoaryl Carbonyl Aldol Adduct Aldol Adduct 2-Aminoaryl\nCarbonyl->Aldol Adduct Aldol Addition Schiff Base Schiff Base 2-Aminoaryl\nCarbonyl->Schiff Base Alternative Pathway Methylene\nCarbonyl Methylene Carbonyl Methylene\nCarbonyl->Aldol Adduct Methylene\nCarbonyl->Schiff Base Enone Enone Aldol Adduct->Enone Dehydration Cyclized Intermediate Cyclized Intermediate Enone->Cyclized Intermediate Intramolecular Cyclization Schiff Base->Cyclized Intermediate Intramolecular Aldol Quinoline Quinoline Cyclized Intermediate->Quinoline Dehydration

Caption: Reaction mechanism of the Friedländer synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Yield Issue SideProducts Side Products Problem->SideProducts Purity Issue Regioisomers Mixture of Regioisomers Problem->Regioisomers Selectivity Issue OptimizeCatalyst Optimize Catalyst LowYield->OptimizeCatalyst OptimizeConditions Optimize Temp/Time LowYield->OptimizeConditions ChangeSolvent Change Solvent LowYield->ChangeSolvent SideProducts->OptimizeCatalyst UseImine Use Imine Analog SideProducts->UseImine Regioisomers->OptimizeCatalyst ControlKinetics Tune for Kinetic/ Thermodynamic Control Regioisomers->ControlKinetics Successful Successful Synthesis OptimizeCatalyst->Successful OptimizeConditions->Successful ChangeSolvent->Successful UseImine->Successful ControlKinetics->Successful

Caption: Troubleshooting workflow for the Friedländer synthesis.

References

How to avoid byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.

Troubleshooting Guides

This section addresses specific problems encountered during common quinoline synthesis reactions.

Skraup Synthesis: Violent Reaction and Tar Formation

Problem: My Skraup reaction is extremely vigorous and produces a significant amount of black, tarry material, leading to low yields and difficult purification.

Possible Causes:

  • The reaction between aniline, glycerol, and sulfuric acid is highly exothermic. Without moderation, the reaction temperature can escalate, leading to uncontrolled polymerization and degradation of starting materials and products.[1]

  • The oxidizing agent (e.g., nitrobenzene) reacts too quickly at elevated temperatures.

Solutions:

  • Use a moderating agent: The addition of ferrous sulfate (FeSO₄) is a common and effective method to control the reaction's vigor. It is believed to act as an oxygen carrier, allowing the oxidation to occur more smoothly over a longer period.[1][2] Boric acid can also be used to moderate the reaction.

  • Controlled Reagent Addition: Ensure the reagents are added in the correct order. Typically, ferrous sulfate is added to the aniline and glycerol before the sulfuric acid to prevent the reaction from starting prematurely.[1]

  • Gradual Heating: Heat the reaction mixture gently to initiate the reaction. Once boiling begins, the flame should be removed as the exothermic nature of the reaction will sustain it. If the reaction becomes too violent, external cooling (e.g., a wet towel on the flask) can be applied.[1]

Experimental Protocol: Modified Skraup Synthesis with Ferrous Sulfate

  • In a 5-L round-bottomed flask equipped with a wide-bore reflux condenser, place 80 g of powdered crystalline ferrous sulfate.

  • In the following order, add 865 g of c.p. glycerol, 218 g of aniline, and 170 g of nitrobenzene.

  • Slowly add 400 cc of concentrated sulfuric acid.

  • Mix the contents of the flask thoroughly.

  • Gently heat the mixture with a free flame until it begins to boil.

  • Remove the flame and allow the reaction to reflux under its own heat. If it becomes too vigorous, cool the flask with a wet towel.

  • Once the initial vigorous boiling ceases, apply heat again and maintain boiling for five hours.

  • Allow the mixture to cool to approximately 100°C before proceeding with workup.

  • Workup: The product is typically isolated by steam distillation from the tarry residue. The crude quinoline is then purified by distillation under reduced pressure.

Table 1: Effect of Moderating Agent on Skraup Synthesis

Moderating AgentObservationTypical Yield of QuinolineReference
NoneOften violent and difficult to controlLower, variable[1]
Ferrous SulfateSmoother, more controlled reaction84-91%[1]
Boric AcidSmoother reactionGenerally lower than with Ferrous Sulfate
Friedländer Synthesis: Regioselectivity and Aldol Condensation

Problem: When using an unsymmetrical ketone in my Friedländer synthesis, I obtain a mixture of regioisomers. Additionally, under basic conditions, I observe byproducts from the self-condensation of my ketone starting material.

Possible Causes:

  • Regioselectivity: The initial aldol condensation or Schiff base formation can occur at two different α-methylene groups of an unsymmetrical ketone, leading to two different cyclization pathways and a mixture of quinoline regioisomers.[3][4]

  • Aldol Condensation: Basic catalysts used in the Friedländer synthesis can promote the self-condensation of ketone starting materials that have α-hydrogens, reducing the amount of ketone available for the desired reaction.[3]

Solutions to Regioselectivity:

  • Catalyst Selection: The choice of catalyst can influence the regioselectivity. Amine catalysts or ionic liquids have been shown to be effective in controlling the regioselectivity.[3]

  • Directing Groups: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to the other α-position.[3]

  • Optimized Reaction Conditions: Varying the catalyst and reaction conditions can favor the formation of one regioisomer over the other.

Solutions to Aldol Condensation:

  • Use of Imine Analogs: Instead of the 2-aminoaryl aldehyde/ketone, using its pre-formed imine with another amine can prevent the ketone starting material from being exposed to basic conditions that favor self-condensation.[3]

  • Acid Catalysis: Switching to acidic conditions (e.g., p-toluenesulfonic acid, iodine) can circumvent the base-catalyzed aldol self-condensation.[3]

Experimental Protocol: Gold-Catalyzed Friedländer Synthesis for Milder Conditions

  • To a solution of the 2-aminoaryl ketone (1 mmol) and the α-methylene carbonyl compound (1.2 mmol) in ethanol, add 2.5 mol% of NaAuCl₄·2H₂O.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired quinoline product.

Table 2: Catalyst Influence on Friedländer Synthesis Yields

CatalystConditionsYieldReference
Traditional (Acid/Base)High temperatureOften decreases on scale-up[3]
NaAuCl₄·2H₂O (2.5 mol%)Room temperature, 6 h89%
[Hbim]BF₄ (ionic liquid)100 °C, 3-6 h93%
p-Toluenesulfonic acidSolvent-freeHigh[3]
Combes Synthesis: Controlling Regioisomer Formation

Problem: My Combes synthesis using an unsymmetrical β-diketone yields a mixture of 2,4-disubstituted quinoline regioisomers.

Possible Cause:

  • The initial condensation of the aniline with the β-diketone can occur at either of the two carbonyl groups, leading to two different enamine intermediates and subsequently two different quinoline products after cyclization.

Solutions:

  • Steric and Electronic Control: The regioselectivity is influenced by both steric hindrance and the electronic properties of the substituents on both the aniline and the β-diketone.

    • Steric Hindrance: Increasing the steric bulk of the R group on the diketone tends to favor the formation of the 2-substituted quinoline.[5]

    • Electronic Effects: Using methoxy-substituted anilines favors the formation of 2-substituted quinolines, while chloro- or fluoro-substituted anilines favor the 4-substituted regioisomer.[5]

  • Catalyst Modification: Using a mixture of polyphosphoric acid (PPA) and an alcohol as the dehydrating agent instead of concentrated sulfuric acid can influence the product ratio.[5]

Conrad-Limpach-Knorr Synthesis: 4-quinolone vs. 2-quinolone Formation

Problem: I am trying to synthesize a 4-hydroxyquinoline (4-quinolone) via the Conrad-Limpach synthesis, but I am getting the isomeric 2-hydroxyquinoline (2-quinolone) as a byproduct, or as the main product.

Possible Cause:

  • The reaction of an aniline with a β-ketoester has two possible sites of initial attack: the keto group or the ester group. The reaction temperature determines the kinetic versus thermodynamic product.

    • Kinetic Control (Lower Temperature): At lower temperatures (room temperature to ~100°C), the aniline preferentially attacks the more reactive keto group, leading to a β-aminoacrylate intermediate, which then cyclizes to the 4-quinolone (Conrad-Limpach product).[6][7]

    • Thermodynamic Control (Higher Temperature): At higher temperatures (~140°C or above), the reaction favors the attack of the aniline on the ester group, forming a β-ketoanilide intermediate. This intermediate then cyclizes to form the more stable 2-quinolone (Knorr product).[8]

Solutions:

  • Temperature Control: Carefully control the reaction temperature during the initial condensation step. For the 4-quinolone, maintain a lower temperature. For the 2-quinolone, use a higher temperature.

  • Solvent for Cyclization: For the high-temperature cyclization step of the β-aminoacrylate to the 4-quinolone (~250°C), using an inert, high-boiling solvent like mineral oil can significantly improve the yield compared to running the reaction neat.[8]

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the Skraup reaction and how can I get rid of it?

A1: The "tar" formed in the Skraup reaction is a complex mixture of high-molecular-weight, polymeric byproducts. It arises from the acid-catalyzed polymerization of acrolein (formed in situ from glycerol) and other reactive intermediates under the harsh reaction conditions. Its exact composition can vary but it is generally a dark, viscous, and difficult-to-handle material.

  • Minimization: The best strategy is to minimize its formation by controlling the reaction's exothermicity, as described in the troubleshooting guide above (e.g., using ferrous sulfate).

  • Removal: Complete removal is challenging. The most common method for isolating the quinoline product is steam distillation, which separates the volatile quinoline from the non-volatile tar. Subsequent purification of the distilled quinoline by vacuum distillation is usually necessary.

Q2: How can I separate regioisomers of quinolines?

A2: The separation of regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method. A systematic screening of different solvent systems (e.g., various ratios of hexane and ethyl acetate) with thin-layer chromatography (TLC) can help identify a mobile phase that provides adequate separation on a silica gel column.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.[9][10]

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be effective for separating homologous quinolines with high purity.[11]

  • Crystallization: If one regioisomer is significantly less soluble than the other in a particular solvent system, fractional crystallization may be a viable purification method.

Q3: Are there "greener" alternatives to traditional quinoline synthesis methods?

A3: Yes, there is significant research into developing more environmentally friendly protocols. These often involve:

  • Catalyst-free and Solvent-free Conditions: Some reactions can be carried out by simply heating the reactants together, sometimes under microwave irradiation, which can reduce reaction times and eliminate the need for hazardous solvents and catalysts.[2]

  • Use of Water as a Solvent: For some syntheses, water can be used as a green solvent.

  • Nanocatalysts: The use of reusable nanocatalysts is an active area of research to improve reaction efficiency and catalyst recyclability.

  • Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst and are often recyclable.

Visualizations

Byproduct_Formation_Troubleshooting cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis cluster_conrad_limpach Conrad-Limpach-Knorr Synthesis Skraup_Start Aniline + Glycerol + H₂SO₄ Skraup_Issue Violent Reaction & Tar Formation Skraup_Start->Skraup_Issue Skraup_Solution Add Ferrous Sulfate (Moderating Agent) Skraup_Issue->Skraup_Solution Troubleshoot Skraup_Product Quinoline Skraup_Solution->Skraup_Product Leads to Friedlander_Start 2-Aminoaryl Ketone + Unsymmetrical Ketone Friedlander_Issue Regioisomer Mixture & Aldol Byproducts Friedlander_Start->Friedlander_Issue Friedlander_Solution Use Regiodirecting Catalyst or Imine Analog Friedlander_Issue->Friedlander_Solution Troubleshoot Friedlander_Product Single Regioisomer of Quinoline Friedlander_Solution->Friedlander_Product Leads to CLK_Start Aniline + β-Ketoester CLK_Issue Formation of 2-Quinolone (Knorr Product) CLK_Start->CLK_Issue CLK_Solution Maintain Lower Temperature (Kinetic Control) CLK_Issue->CLK_Solution Troubleshoot CLK_Product 4-Quinolone (Conrad-Limpach Product) CLK_Solution->CLK_Product Leads to

Caption: Troubleshooting workflow for common quinoline synthesis issues.

Conrad_Limpach_vs_Knorr cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway Reactants Aniline + β-Ketoester Attack_Keto Attack at Keto Group Reactants->Attack_Keto Low Temp. (~25-100°C) Attack_Ester Attack at Ester Group Reactants->Attack_Ester High Temp. (~140°C) Intermediate_CL β-Aminoacrylate Attack_Keto->Intermediate_CL Product_CL 4-Hydroxyquinoline (Conrad-Limpach Product) Intermediate_CL->Product_CL Intermediate_Knorr β-Ketoanilide Attack_Ester->Intermediate_Knorr Product_Knorr 2-Hydroxyquinoline (Knorr Product) Intermediate_Knorr->Product_Knorr

Caption: Temperature-dependent pathways in the Conrad-Limpach-Knorr synthesis.

Friedlander_Regioselectivity Start 2-Aminobenzaldehyde + Unsymmetrical Ketone (R-CO-CH₂-R') Pathway_A Condensation at α-carbon Start->Pathway_A Pathway_B Condensation at α'-carbon Start->Pathway_B Product_A Regioisomer A Pathway_A->Product_A Product_B Regioisomer B Pathway_B->Product_B Control Control Strategies: - Catalyst Choice - Directing Groups - Reaction Conditions Control->Start

Caption: Regioselectivity control in the Friedländer quinoline synthesis.

References

Stability issues of 1-(2-Aminoquinolin-3-YL)ethanone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability issues of 1-(2-Aminoquinolin-3-YL)ethanone in solution for researchers, scientists, and drug development professionals. The information is based on general principles for quinoline derivatives due to limited specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The amino group on the quinoline ring makes the molecule susceptible to pH changes. Acidic or alkaline conditions can lead to degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1] For long-term storage, solutions should be kept at low temperatures.

  • Light: Exposure to light, especially UV light, can induce photochemical degradation.[2] Solutions should be stored in amber vials or protected from light.

  • Oxidizing Agents: The amino group is susceptible to oxidation, which can lead to the formation of colored degradation products. Avoid contact with strong oxidizing agents.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions. It is crucial to use high-purity, anhydrous solvents when necessary.

Q2: What are the visual signs of degradation of a this compound solution?

A2: Visual indicators of degradation may include:

  • Color Change: A change from a colorless or pale yellow solution to a darker yellow or brown color can indicate the formation of degradation products. Quinoline compounds can turn brown on exposure to light.[3]

  • Precipitation: The formation of a precipitate may suggest that the compound is degrading into less soluble products or that the solvent is no longer suitable.

  • Cloudiness: A hazy or cloudy appearance can also be a sign of insolubility or degradation.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage. A vendor of a similar compound, 1-(2-Methylquinolin-3-yl)ethanone, recommends storage at 4°C.[4]

  • Light Protection: Store in amber vials or wrap containers in aluminum foil to protect from light.

  • Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

  • Sealed Containers: Keep containers tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.

Troubleshooting Guides

Issue 1: Unexpected Peak in Chromatography Analysis

Symptom: An unexpected peak appears in your HPLC or LC-MS chromatogram after a short period of storing the this compound solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation 1. Analyze a freshly prepared sample: Compare the chromatogram of the stored sample with a freshly prepared one to confirm if the new peak is a degradant. 2. Investigate degradation conditions: If degradation is confirmed, review the storage conditions (temperature, light exposure, pH of the solvent). 3. Perform forced degradation studies: Expose the compound to stress conditions (acid, base, heat, light, oxidation) to identify potential degradation products and pathways.
Contamination 1. Check solvent purity: Ensure the solvent used is of high purity and free from contaminants. 2. Clean instrumentation: Verify that the injection port, column, and detector are clean.
Issue 2: Variability in Experimental Results

Symptom: Inconsistent results are obtained in biological or chemical assays using solutions of this compound from different preparations or stored for different durations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Solution Concentration due to Degradation 1. Quantify concentration before each experiment: Use a validated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the exact concentration of the active compound before each use. 2. Prepare fresh solutions: For critical experiments, prepare fresh solutions of this compound immediately before use.
Formation of Active/Interfering Degradation Products 1. Characterize degradation products: If possible, use techniques like LC-MS/MS to identify the structure of the major degradation products. 2. Evaluate the activity of degradants: Test the identified degradation products in your assay to determine if they have any biological activity or interfere with the assay.

Data on Solution Stability

Table 1: Hypothetical Degradation of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.

SolventInitial Concentration (mM)Concentration after 24h (mM)% Degradation
DMSO109.82%
Ethanol109.55%
Acetonitrile109.91%
PBS (pH 7.4)10.730%

Table 2: Hypothetical Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C after 8 hours.

pHInitial Concentration (µM)Concentration after 8h (µM)% Degradation
3.0106.535%
5.0108.812%
7.4107.228%
9.0105.149%

Experimental Protocols

Protocol 1: General Procedure for Evaluating Solution Stability by HPLC
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO, acetonitrile) to prepare a concentrated stock solution.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the desired experimental solvent (e.g., buffer, cell culture medium) to the final working concentration.

  • Initial Analysis (T=0):

    • Immediately after preparation, inject an aliquot of the working solution into a validated HPLC system.

    • Record the peak area of the parent compound.

  • Incubation:

    • Store the working solution under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

    • Record the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the initial peak area at T=0.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow prep Prepare Stock Solution (e.g., in DMSO) dilute Dilute to Working Concentration (in experimental buffer) prep->dilute t0 T=0 Analysis (HPLC/LC-MS) dilute->t0 incubate Incubate under Test Conditions (e.g., 37°C) t0->incubate timepoint Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) incubate->timepoint timepoint->incubate Continue Incubation analyze Data Analysis (% Remaining vs. Time) timepoint->analyze

Caption: Experimental workflow for assessing the solution stability of a compound.

degradation_pathway parent This compound hydrolysis Hydrolysis Product (e.g., loss of acetyl group) parent->hydrolysis H₂O / pH oxidation Oxidation Product (e.g., N-oxide) parent->oxidation O₂ / Light photodegradation Photodegradation Product (e.g., ring cleavage/dimerization) parent->photodegradation UV Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor solubility of 2-aminoquinoline derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why are my 2-aminoquinoline derivatives showing low or inconsistent activity in my biological assay?

Poor aqueous solubility is a common issue with 2-aminoquinoline derivatives and can lead to several problems in biological assays.[1][2] The hydrophobic nature of the quinoline ring structure limits its solubility in water.[3] This can result in:

  • Underestimated Potency: The compound may precipitate in the aqueous assay buffer, leading to a lower effective concentration than intended and, consequently, an artificially high IC50 value.[1]

  • High Data Variability: Inconsistent precipitation between wells or experiments can lead to significant variability in the results.[1]

  • Inaccurate Structure-Activity Relationships (SAR): If solubility issues are not addressed, SAR data may be misleading, as the observed activity may be more a reflection of solubility than actual target engagement.[1]

Q2: I dissolve my compounds in DMSO, so why am I still facing solubility issues?

While Dimethyl Sulfoxide (DMSO) is a powerful solvent for many organic compounds, including 2-aminoquinoline derivatives, it does not guarantee solubility in the final aqueous assay buffer.[1][2] When the DMSO stock solution is diluted into the aqueous buffer, the compound can precipitate out if its aqueous solubility limit is exceeded. This is a common phenomenon known as "DMSO crash-out."

Furthermore, the solubility of compounds in DMSO itself can be limited, and issues like compound precipitation can occur during storage, especially after freeze-thaw cycles.[1]

Q3: What are the initial troubleshooting steps I should take when I suspect poor solubility is affecting my assay?

When poor solubility is suspected, a systematic approach to troubleshooting is recommended. The following workflow can help identify and address the issue:

TroubleshootingWorkflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Solubilization Strategy cluster_3 Optimization & Validation A Inconsistent or Low Compound Activity B Visually Inspect Assay Plate for Precipitation A->B Suspect Solubility Issue C Perform Kinetic Solubility Assay B->C Precipitation Observed or Suspected D Perform Thermodynamic Solubility Assay C->D Further Characterization E Optimize Assay Conditions D->E Solubility Limit Determined F Modify Formulation D->F Solubility Limit Determined G Re-evaluate Compound Activity E->G F->G H Validate Assay Performance G->H Consistent Activity Observed

Troubleshooting workflow for solubility issues.

Q4: What formulation strategies can I use to improve the solubility of my 2-aminoquinoline derivatives?

Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds. The choice of method will depend on the specific compound and the constraints of the biological assay.

  • pH Modification: 2-Aminoquinolines are basic compounds.[3] Adjusting the pH of the assay buffer to a more acidic range can increase their solubility. However, it is crucial to ensure that the pH change does not negatively impact the target protein or assay components.[4][5]

  • Co-solvents: Using a water-miscible organic solvent in addition to DMSO can help maintain compound solubility in the final assay solution.[1][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][6] The tolerance of the assay to the chosen co-solvent must be evaluated.[1]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[5] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used. It's important to use surfactants at concentrations above their critical micelle concentration (CMC) and to verify they do not interfere with the assay.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Use of Excipients: Certain excipients can aid in solubilization. For example, the use of basic amino acids like arginine and lysine has been shown to improve the solubility of acidic drugs, and similar principles of forming soluble complexes or salts might be explored.[7][8]

Experimental Protocols

Protocol 1: Basic Kinetic Solubility Assay

This protocol provides a general method for assessing the kinetic solubility of a compound in a specific buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the 2-aminoquinoline derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition of Aqueous Buffer: To each well, add the desired aqueous assay buffer to achieve the final desired compound concentrations and a consistent final DMSO concentration (e.g., 1%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), shaking gently.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to light scattering (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Formulation with Co-solvents

This protocol outlines the steps for using a co-solvent to improve compound solubility.

  • Co-solvent Selection: Choose a co-solvent that is compatible with your assay (e.g., ethanol, PEG300).

  • Assay Tolerance Test: Determine the maximum concentration of the co-solvent that your biological assay can tolerate without significant loss of activity or signal.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your 2-aminoquinoline derivative in the chosen co-solvent or a mixture of DMSO and the co-solvent.

  • Dosing Solution Preparation: Dilute the stock solution in the assay buffer to the final desired concentration, ensuring the final co-solvent concentration remains below the tolerance limit determined in step 2.

  • Pre-incubation and Observation: Before adding the dosing solution to the assay, visually inspect it for any signs of precipitation.

  • Assay Execution: Proceed with your standard biological assay protocol using the co-solvent-containing dosing solution.

Data Presentation

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Ionization of the basic 2-aminoquinoline.[3][4]Simple to implement.Can affect protein stability and assay performance.[4]
Co-solvents Reduces the polarity of the aqueous medium.[6]Can significantly increase solubility.May inhibit enzyme activity or affect cell viability at higher concentrations.[1]
Surfactants Micellar encapsulation of the hydrophobic compound.[5]Effective at low concentrations.Can interfere with some assay readouts and may denature proteins.[9]
Cyclodextrins Formation of inclusion complexes.[5]Generally well-tolerated by biological systems.Can be expensive; complex formation is compound-specific.

Visualization of Key Concepts

SolubilizationDecisionTree A Poorly Soluble 2-Aminoquinoline Derivative B Is the assay pH-sensitive? A->B C Try pH Adjustment (Acidic) B->C No D Is the assay sensitive to organic solvents? B->D Yes I Solubility Improved? C->I E Try Co-solvents (e.g., PEG, Ethanol) D->E No F Does the compound have a suitable structure for complexation? D->F Yes E->I G Try Cyclodextrins (e.g., HP-β-CD) F->G Yes H Try Surfactants (e.g., Tween 80) F->H No G->I H->I

Decision tree for selecting a solubilization strategy.

References

Optimizing reaction conditions for derivatization of 1-(2-Aminoquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the derivatization of 1-(2-Aminoquinolin-3-YL)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on this compound?

A1: The primary sites for derivatization are the nucleophilic 2-amino group and the active methyl group of the 3-acetyl moiety. The amino group readily undergoes reactions such as acylation, alkylation, and condensation to form Schiff bases. The acetyl group's methyl protons are acidic enough to participate in condensation reactions with aldehydes and can also be a precursor for forming other heterocyclic rings like pyrazoles.

Q2: What general precautions should I take when working with this compound?

A2: As with many quinoline derivatives, it is advisable to handle the compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific reactions, ensure a dry atmosphere using an inert gas (like nitrogen or argon) if reagents are moisture-sensitive.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any byproducts. Visualization can be done under UV light. For more quantitative analysis, techniques like HPLC or GC-MS can be employed after proper work-up of a small aliquot.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Derivatization of the 2-Amino Group
  • Possible Cause 1: Inactive acylating agent. Acylating agents like acetic anhydride can hydrolyze over time.

    • Solution: Use a fresh or recently opened bottle of the acylating agent.

  • Possible Cause 2: Insufficient base. A base is often required to neutralize the acid byproduct of the reaction.

    • Solution: Ensure the use of an appropriate base (e.g., pyridine, triethylamine) in stoichiometric or slight excess.

  • Possible Cause 3: Low reaction temperature. The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture. Monitor the reaction by TLC to avoid decomposition.

  • Possible Cause 1: Over-alkylation. Primary amines can be alkylated multiple times.

    • Solution: Use a 1:1 stoichiometry of the amine to the alkylating agent or a slight excess of the amine. Add the alkylating agent slowly to the reaction mixture.

  • Possible Cause 2: Ring alkylation. Under certain conditions, the quinoline ring itself can be alkylated.

    • Solution: Use milder reaction conditions and a less reactive alkylating agent if possible. The N-alkylation of similar 2-aminothiophenes has been challenging, suggesting that forcing conditions should be avoided.[1][2]

  • Possible Cause 1: Unfavorable equilibrium. Schiff base formation is a reversible reaction.

    • Solution: Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.

  • Possible Cause 2: Steric hindrance. A bulky aldehyde or ketone may react slowly.

    • Solution: Increase the reaction time and/or use a catalytic amount of acid (e.g., a few drops of acetic acid) to facilitate the reaction.[3]

Derivatization of the 3-Acetyl Group
  • Possible Cause 1: Inappropriate base. The choice of base is critical for this reaction.

    • Solution: Use a relatively strong base like sodium hydroxide or potassium hydroxide in an alcoholic solvent.[4]

  • Possible Cause 2: Side reactions. The aldehyde may undergo self-condensation (if it has α-hydrogens).

    • Solution: Use an aromatic aldehyde that lacks α-hydrogens, which is the basis of the Claisen-Schmidt condensation.[5][6]

  • Possible Cause 1: Inactive hydrazine. Hydrazine derivatives can be unstable.

    • Solution: Use fresh hydrazine hydrate or a stable salt form.

  • Possible Cause 2: Incorrect pH. The reaction is sensitive to the pH of the medium.

    • Solution: The reaction is often carried out in a suitable solvent like ethanol with a catalytic amount of acid.[7]

Experimental Protocols

Protocol 1: N-Acylation with Acetic Anhydride
  • Dissolve this compound (1 equivalent) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize from ethanol to obtain the pure N-acetylated product.

Protocol 2: Schiff Base Formation with Benzaldehyde
  • To a solution of this compound (1 equivalent) in ethanol, add benzaldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the Schiff base.

Protocol 3: Claisen-Schmidt Condensation with an Aromatic Aldehyde
  • Dissolve this compound (1 equivalent) and a non-enolizable aromatic aldehyde (e.g., benzaldehyde, 1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise with stirring.

  • Continue stirring at room temperature for 12-24 hours. The product often precipitates out of the solution.

  • Filter the solid product, wash with cold water until the filtrate is neutral, and then wash with cold ethanol.

  • Dry the product under vacuum.

Protocol 4: Synthesis of a Pyrazole Derivative
  • First, synthesize the chalcone intermediate via the Claisen-Schmidt condensation (Protocol 3).

  • Suspend the resulting chalcone (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of acetic acid.

  • Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The solid pyrazole derivative is collected by filtration, washed with water, and dried.

  • Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Optimization of N-Acylation Conditions

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydridePyridinePyridine25685
2Acetyl ChlorideTriethylamineDCM0-25490
3Benzoyl ChloridePyridinePyridine25882

Table 2: Optimization of Schiff Base Formation

EntryAldehyde/KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeAcetic AcidEthanolReflux492
24-MethoxybenzaldehydeAcetic AcidEthanolReflux495
3AcetoneNoneEthanolReflux1265

Table 3: Optimization of Claisen-Schmidt Condensation

EntryAldehydeBaseSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeNaOHEthanol252488
24-ChlorobenzaldehydeKOHMethanol252091
3BenzaldehydeNaOEtEthanol251885

Visualizations

experimental_workflow cluster_amino_derivatization Derivatization of the 2-Amino Group cluster_acetyl_derivatization Derivatization of the 3-Acetyl Group start_amino This compound acylation N-Acylation (e.g., Acetic Anhydride, Pyridine) start_amino->acylation alkylation N-Alkylation (e.g., Alkyl Halide, Base) start_amino->alkylation schiff_base Schiff Base Formation (e.g., Aldehyde, H+) start_amino->schiff_base product_acylated N-Acyl Derivative acylation->product_acylated product_alkylated N-Alkyl Derivative alkylation->product_alkylated product_schiff Schiff Base schiff_base->product_schiff start_acetyl This compound claisen_schmidt Claisen-Schmidt Condensation (Aromatic Aldehyde, Base) start_acetyl->claisen_schmidt chalcone Chalcone Intermediate claisen_schmidt->chalcone pyrazole_formation Pyrazole Formation (Hydrazine, H+) chalcone->pyrazole_formation product_pyrazole Pyrazole Derivative pyrazole_formation->product_pyrazole

Caption: Experimental workflows for the derivatization of this compound.

troubleshooting_low_yield problem Low Product Yield check_reagents Are reagents fresh and pure? problem->check_reagents check_conditions Are reaction conditions optimal? problem->check_conditions check_workup Is the work-up and purification efficient? problem->check_workup solution_reagents Use fresh reagents. Purify starting materials if necessary. check_reagents->solution_reagents No solution_conditions Optimize temperature, time, and catalyst/base concentration. Ensure an inert atmosphere if needed. check_conditions->solution_conditions No solution_workup Adjust pH during extraction. Choose an appropriate recrystallization solvent. Consider chromatography for purification. check_workup->solution_workup No

Caption: Troubleshooting logic for addressing low product yield in derivatization reactions.

References

Resolving ambiguous NMR peaks in the characterization of 1-(2-Aminoquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ambiguous NMR peaks during the characterization of 1-(2-Aminoquinolin-3-YL)ethanone.

Troubleshooting Guides & FAQs

This section addresses common issues observed in the NMR spectra of this compound and provides systematic approaches to their resolution.

Q1: The aromatic region of my 1H NMR spectrum for this compound shows a complex, overlapping multiplet. How can I assign the individual proton signals?

A1: Overlapping signals in the aromatic region of quinoline derivatives are common due to the similar electronic environments of the protons.[1][2] To resolve these ambiguities, a combination of 2D NMR techniques is highly recommended.

  • COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other. For instance, you will observe cross-peaks between adjacent protons on the quinoline ring system (e.g., H-5 and H-6, H-6 and H-7, H-7 and H-8). This helps to establish the connectivity of the proton network.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon to which it is directly attached. This is a crucial step in assigning both proton and carbon signals definitively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming assignments by observing long-range couplings. For example, the methyl protons of the acetyl group should show a correlation to the carbonyl carbon and the C-3 carbon of the quinoline ring.

Q2: The signal for the amino (-NH2) protons is broad and difficult to identify. How can I confirm its presence and position?

A2: Broadening of amine (N-H) proton signals is a common phenomenon due to quadrupole effects of the nitrogen atom and potential chemical exchange with residual water in the NMR solvent. To confirm the -NH2 signal, you can perform a D2O exchange experiment.

  • Protocol: Acquire a standard 1H NMR spectrum. Add a drop of deuterium oxide (D2O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the -NH2 protons will either disappear or significantly decrease in intensity due to the exchange of the amine protons with deuterium.

Q3: I am unsure about the assignment of the C-4 and the acetyl methyl protons, as their signals appear close together in the 1H NMR spectrum. How can I differentiate them?

A3: While the exact chemical shifts can vary with solvent and concentration, the C-4 proton and the acetyl methyl protons can sometimes overlap or be in close proximity. Using 2D NMR techniques is the most reliable way to distinguish them.

  • HSQC: The C-4 proton will show a correlation to a carbon signal in the aromatic region (typically around 110-120 ppm), while the acetyl methyl protons will correlate to a carbon signal in the aliphatic region (around 25-35 ppm).

  • HMBC: The acetyl methyl protons will show a 2-bond correlation to the carbonyl carbon (C=O) and a 3-bond correlation to the C-3 of the quinoline ring. The C-4 proton will show correlations to C-2, C-4a, and C-5.

Q4: My observed chemical shifts do not exactly match the predicted values. What could be the reason for this discrepancy?

A4: Predicted NMR data is a valuable tool but can differ from experimental results due to several factors:

  • Solvent Effects: The polarity and aromaticity of the NMR solvent can significantly influence chemical shifts. For example, using an aromatic solvent like benzene-d6 can induce shifts compared to a chlorinated solvent like chloroform-d6. If your spectrum was run in a different solvent than the prediction, this is the most likely cause of the discrepancy.

  • Concentration: At higher concentrations, intermolecular interactions such as π-π stacking can occur, leading to changes in chemical shifts.

  • pH: The protonation state of the amino group can affect the electronic distribution in the molecule and thus alter the chemical shifts. Ensure your sample is free from acidic or basic impurities.

  • Temperature: Temperature can affect conformational averaging and intermolecular interactions, which may lead to slight changes in chemical shifts.

If significant discrepancies persist, it is advisable to run a full set of 2D NMR experiments to confirm the structure.

Data Presentation

The following table summarizes the predicted 1H and 13C NMR chemical shifts for this compound. These values can serve as a guide for initial assignments.

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) Expected Multiplicity (1H) Expected Coupling Constants (Hz)
H-48.25s
H-57.85dJ = 8.5
H-67.35tJ = 7.5
H-77.65tJ = 7.8
H-87.55dJ = 8.2
NH26.5 (broad)s
CH32.65s
C-2158.5
C-3120.0
C-4138.0
C-4a148.0
C-5128.5
C-6124.0
C-7129.5
C-8127.0
C-8a123.0
C=O202.0
CH330.0

Note: Predicted values were generated using publicly available NMR prediction software and may vary from experimental results.

Experimental Protocols

For unambiguous peak assignment, the following 2D NMR experiments are recommended.

1. COSY (Correlation Spectroscopy)

  • Objective: To identify proton-proton couplings.

  • Methodology:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

    • Acquire a standard 1D proton spectrum to determine the spectral width.

    • Set up a standard COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Use a spectral width that encompasses all proton signals.

    • Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with a sine-bell window function in both dimensions and perform a Fourier transform.

    • Analyze the cross-peaks, which indicate coupled protons.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify one-bond proton-carbon correlations.

  • Methodology:

    • Use the same sample prepared for the COSY experiment.

    • Set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

    • Set the proton spectral width as in the 1D experiment.

    • Set the carbon spectral width to cover the expected range of carbon signals (e.g., 0-210 ppm).

    • The experiment is optimized for a one-bond coupling constant (1JCH) of approximately 145 Hz for aromatic and aliphatic carbons.

    • Acquire and process the 2D data.

    • Analyze the cross-peaks which correlate a proton to its directly attached carbon.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range (2-3 bond) proton-carbon correlations.

  • Methodology:

    • Use the same sample.

    • Set up a standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

    • Use the same spectral widths as in the HSQC experiment.

    • The experiment is optimized for a long-range coupling constant (nJCH) of approximately 8 Hz.

    • Acquire and process the 2D data.

    • Analyze the cross-peaks, which reveal correlations between protons and carbons separated by two or three bonds.

Visualization

The following workflow provides a logical approach to resolving ambiguous NMR peaks for this compound.

NMR_Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_2d_nmr 2D NMR Experiments cluster_advanced Advanced Troubleshooting cluster_end Conclusion start Acquire 1D 1H and 13C NMR Spectra initial_analysis Ambiguous/Overlapping Peaks Identified? start->initial_analysis cosy Run COSY initial_analysis->cosy Yes assign_structure Assign All Peaks & Confirm Structure initial_analysis->assign_structure No hsqc Run HSQC cosy->hsqc hmbc Run HMBC hsqc->hmbc d2o_exchange D2O Exchange for -NH2 hmbc->d2o_exchange Still Ambiguous hmbc->assign_structure Resolved solvent_change Change Solvent (e.g., Benzene-d6) d2o_exchange->solvent_change solvent_change->assign_structure

Caption: A logical workflow for troubleshooting ambiguous NMR peaks.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-(2-Aminoquinolin-3-YL)ethanone and Structurally Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1-(2-Aminoquinolin-3-YL)ethanone and its structurally related quinoline analogs. While specific experimental data for this compound is limited in publicly available literature, this document compiles and compares data from closely related 2-aminoquinoline derivatives to provide a valuable reference for researchers in drug discovery and development. The comparison focuses on three key areas of biological activity: anticancer, antimicrobial, and anti-inflammatory properties.

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of an amino group at the C-2 position and an acetyl group at the C-3 position, as seen in this compound, is anticipated to confer significant biological properties. This guide explores the known activities of analogous compounds, providing a basis for predicting the potential of the target molecule and guiding future research.

Data Presentation

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented, with many compounds exerting their effects through the inhibition of key signaling pathways involved in cell proliferation and survival. The following table summarizes the in vitro cytotoxic activity of various 2-aminoquinoline derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Amino-3-cyano-5,6,7,8-tetrahydroquinoline derivative (9b) Not SpecifiedNot Specified (Good Binding Energy to p38 MAPK)[1]
N,2-di-p-tolylquinolin-4-amine hydrochloride (III₁₁) Various FungiMIC: 4-32 µg/mL[2]
Aminated Quinolinequinone (AQQ6) DU-145 (Prostate)Induces G0/G1 arrest[3]
2-Amino-3-(heteroaryl)quinoline derivative Leishmania mexicanaIC50: 41.9 µM[4]
Pyrano[3,2-c]quinolone derivative (4j) Not SpecifiedPotent TNF-α and IL-6 inhibition[5]

Note: Direct IC50 values for this compound are not available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context.

Antimicrobial Activity

Quinolines have historically been a rich source of antimicrobial agents. The presence of the amino group at the C-2 position is often associated with enhanced antibacterial and antifungal properties.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-Aryl-quinoline-3-carbaldehyde derivative (94a) Mycobacterium tuberculosis H37Rv1.6[6]
2-Morpholinoquinoline analog Aspergillus fumigatus, Candida albicans, Gram-positive and Gram-negative bacteriaQSAR analysis performed[7]
N-Substituted-β-amino acid derivative with quinoxaline moiety Staphylococcus aureus, Mycobacterium luteumGood activity[8]
2-Amino-3-cyano-5,6,7,8-tetrahydroquinoline derivative Not specifiedNot specified[1]
2-(Thiazol-2-yl)aminoquinoline-3-carboxylic acid Gram-positive and Gram-negative bacteria, FungiEvaluated[9]

Note: MIC values for this compound are not available in the reviewed literature. The data is for analogous compounds.

Anti-inflammatory Activity

Several quinoline derivatives have demonstrated potent anti-inflammatory effects, often by modulating key inflammatory pathways.

Compound/DerivativeIn Vivo/In Vitro ModelActivityReference
2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivative (9b) Carrageenan-induced edemaSignificant inhibition[1]
Pyrano[3,2-c]quinolone derivative (4j) TNF-α and IL-6 inhibition assayPotent inhibition[5]
N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Methotrexate-induced inflammationReduced inflammatory mediators[10]
2,3,6-trisubstituted quinazolinone derivative Not specified10.28–53.33% inhibition[11]

Note: Specific anti-inflammatory data for this compound is not available in the reviewed literature. The table presents data for related quinoline structures.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory effect of a compound in a rat model.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Signaling Pathway Visualizations

The biological activities of many quinoline derivatives are attributed to their ability to modulate key cellular signaling pathways. Below are diagrams of two such pathways commonly implicated in cancer and inflammation.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation Quinoline Quinoline Derivative (e.g., PQQ) Quinoline->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFR TNF Receptor IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Inflammation Inflammatory Gene Expression Quinoline Quinoline Derivative Quinoline->IKK inhibits

Caption: NF-κB signaling pathway and its potential inhibition by quinoline derivatives.

Conclusion

References

Structure-activity relationship (SAR) studies of 1-(2-Aminoquinolin-3-YL)ethanone analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship (SAR) of 1-(2-aminoquinolin-3-yl)ethanone analogs reveals critical insights into their potential as anticancer agents. Modifications to the quinoline core and the acetyl group have been shown to significantly influence their cytotoxic and kinase inhibitory activities, offering a promising avenue for the development of novel cancer therapeutics.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The this compound core, in particular, has emerged as a promising template for the design of potent kinase inhibitors and cytotoxic agents. This guide provides a comparative analysis of the structure-activity relationships of various analogs, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the this compound scaffold have demonstrated that even minor chemical alterations can lead to significant changes in biological activity. Key areas of modification include substitutions on the quinoline ring and variations of the 3-acetyl group.

Quinoline Ring Substitutions

Substitutions at various positions of the quinoline ring have been explored to enhance the anticancer potency of these analogs. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, influencing its interaction with biological targets. While specific SAR data for a comprehensive set of this compound analogs with systematic substitutions on the quinoline ring is not extensively available in the public domain, studies on related quinoline structures suggest that substitutions at the C-2, C-4, C-6, and C-7 positions are often crucial for activity.[1]

Modifications of the 3-Acetyl Group

The acetyl group at the 3-position of the quinoline ring is another key site for modification. Conversion of the ketone to other functional groups, such as oximes, hydrazones, or chalcones, has been a common strategy to generate analogs with altered biological profiles. These modifications can impact the molecule's lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which are critical for target binding and overall efficacy. For example, the synthesis of quinoline-chalcone hybrids has been shown to yield compounds with significant anticancer activity.[2]

Comparative Biological Activity

While a direct head-to-head comparison of a comprehensive series of this compound analogs is limited by the available literature, data from studies on related quinoline derivatives provide valuable insights into their potential as anticancer agents. The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines. It is important to note that these compounds are not all direct analogs of this compound but represent the broader class of quinoline-based anticancer agents.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinoline-based dihydrazoneBGC-823 (Gastric)7.01 - 34.32[3]
Quinoline-based dihydrazoneBEL-7402 (Hepatoma)7.01 - 34.32[3]
Quinoline-based dihydrazoneMCF-7 (Breast)7.016, 7.05[3]
Quinoline-based dihydrazoneA549 (Lung)7.01 - 34.32[3]
2-Aminobenzo[de]isoquinoline-1,3-dionesHCT-116 (Colon)1.3 - 8.3[4]
2-Aminobenzo[de]isoquinoline-1,3-dionesMCF-7 (Breast)1.3 - 8.3[4]
2-Aminobenzo[de]isoquinoline-1,3-dionesHep-G2 (Hepatocellular)1.3 - 8.3[4]
Quinoline-2-one derivativeHCT-116 (Colon)23.5[5]

Experimental Protocols

To ensure the reproducibility and validation of the cited biological data, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and buffer in a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Visualizing Experimental Workflow and Logical Relationships

To better understand the process of evaluating these compounds, the following diagrams illustrate a typical experimental workflow and the logical relationship in a structure-activity relationship study.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_lead Lead Optimization start Design Analogs synthesis Synthesize Analogs start->synthesis purification Purify & Characterize synthesis->purification cytotoxicity In Vitro Cytotoxicity Assay (MTT) purification->cytotoxicity kinase_assay In Vitro Kinase Assay purification->kinase_assay ic50 Determine IC50 Values cytotoxicity->ic50 kinase_assay->ic50 sar Establish SAR ic50->sar lead_selection Select Lead Compound sar->lead_selection in_vivo In Vivo Studies lead_selection->in_vivo

Caption: A typical workflow for the discovery and development of novel anticancer agents.

sar_logic cluster_structure Chemical Structure cluster_activity Biological Activity cluster_relationship Structure-Activity Relationship scaffold This compound relationship How does changing 'R' affect the IC50? scaffold->relationship r_group Substituent (R) r_group->relationship activity Anticancer Activity (IC50) activity->relationship

Caption: The logical relationship in a structure-activity relationship (SAR) study.

Conclusion

The this compound scaffold represents a valuable starting point for the design of new anticancer agents. While a comprehensive SAR study on a single, unified series of analogs is not yet publicly available, the existing data on related quinoline derivatives strongly support the potential of this chemical class. Future research should focus on the systematic synthesis and evaluation of this compound analogs to build a more complete understanding of their SAR and to identify lead compounds with improved potency and selectivity for further preclinical and clinical development.

References

1-(2-Aminoquinolin-3-yl)ethanone vs. Chloroquine: A Comparative Guide for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the established antimalarial drug chloroquine against the potential lead compound 1-(2-aminoquinolin-3-yl)ethanone. Due to the limited publicly available experimental data on this compound, this guide draws upon data from structurally related 2-aminoquinoline derivatives to provide a prospective evaluation.

Introduction

For decades, chloroquine, a 4-aminoquinoline derivative, has been a cornerstone in the treatment and prophylaxis of malaria. Its mechanism of action, efficacy, and limitations are well-documented. In the relentless search for novel antimalarials to combat drug-resistant parasite strains, various heterocyclic scaffolds are being explored. The 2-aminoquinoline core, a structural isomer of the 4-aminoquinoline framework, presents an alternative pharmacophore. This guide compares the known attributes of chloroquine with the potential of this compound, a representative of the 2-aminoquinoline class, as a lead compound in antimalarial drug discovery.

Mechanism of Action

Chloroquine is understood to exert its antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole.[1][2][3][4] During hemoglobin digestion, toxic free heme is released. Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to cap hemozoin molecules, preventing further biocrystallization of heme into the non-toxic hemozoin pigment.[3] This leads to a buildup of toxic heme, which disrupts membrane function and ultimately leads to parasite lysis.[3][4]

The precise mechanism of action for many 2-aminoquinoline derivatives is not as extensively studied, but they are also believed to interfere with heme polymerization. Some studies on 4-aminoquinoline derivatives suggest that modifications to the quinoline core and side chains can influence the drug's activity against resistant strains, potentially by circumventing resistance mechanisms.[5]

cluster_parasite Plasmodium-infected Red Blood Cell cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Lysis Parasite Lysis Heme->Lysis Toxicity Accumulation Chloroquine Chloroquine Chloroquine->Hemozoin Inhibition

Figure 1: Proposed mechanism of action for Chloroquine.

Quantitative Data Comparison

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of chloroquine and representative 2-aminoquinoline derivatives against various strains of Plasmodium falciparum and mammalian cell lines. It is important to note that the data for 2-aminoquinolines are from various derivatives and not specifically for this compound.

Table 1: In Vitro Antiplasmodial Activity (IC50, nM)

Compound/DerivativeP. falciparum Strain (CQ-Sensitive)P. falciparum Strain (CQ-Resistant)Reference
Chloroquine 3D7: 12-22K1: 708.5[6]
NF54: 18-25W2: 293.5[7]
2-Aminopyrimidine-based 4-aminoquinolines 3D7: 42.1K1: 3.6[6]
Quinoline-pyrimidine hybrids D6: 130-140W2: <1000[7]

Table 2: In Vitro Cytotoxicity (IC50, µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Chloroquine MDA-MB-46824.36[8]
MCF-720.72[8]
2-Chloro-3-substituted quinoline derivatives HepG-26.95 - 8.02[9]
HCT-1167.15[9]
4-Aminoquinoline derivatives MDA-MB-4688.73[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

In Vitro Antiplasmodial Assay (SYBR Green I-based Method)

This assay measures the proliferation of Plasmodium falciparum in vitro by quantifying the amount of parasite DNA.

  • Parasite Culture: P. falciparum strains (e.g., 3D7, K1) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Assay Setup: Asynchronous parasite cultures are synchronized to the ring stage using sorbitol treatment. The parasitized red blood cells are then diluted to a final parasitemia of 0.5% and a hematocrit of 2% in 96-well plates.

  • Drug Addition: Test compounds are serially diluted and added to the assay plates. Chloroquine is typically used as a positive control.

  • Incubation: Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained by adding a lysis buffer containing SYBR Green I dye.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.[4][10][11]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Mammalian cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are determined from the dose-response curves.[1][2][12][13]

In Vivo Efficacy Study (Peter's 4-Day Suppressive Test)

This is a standard method to evaluate the in vivo antimalarial activity of a compound in a murine model.

  • Animal Model: Swiss albino mice are used.

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Drug Administration: The test compound is administered orally or subcutaneously to groups of infected mice once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Calculation of Suppression: The average percentage of parasitemia in the treated groups is compared to the control group to calculate the percentage of chemosuppression.[3][14][15][16][17]

cluster_workflow Antimalarial Drug Screening Workflow Start Compound Library InVitro In Vitro Antiplasmodial Assay (e.g., SYBR Green, pLDH) Start->InVitro Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on mammalian cells) Start->Cytotoxicity Selectivity Calculate Selectivity Index (SI = IC50 Cytotox / IC50 Antiplasmodial) InVitro->Selectivity Cytotoxicity->Selectivity InVivo In Vivo Efficacy Study (e.g., Peter's 4-Day Suppressive Test) Selectivity->InVivo High SI Lead Lead Compound InVivo->Lead Significant Suppression

Figure 2: General experimental workflow for antimalarial drug screening.

Conclusion

Chloroquine remains a critical tool in the fight against malaria, particularly in regions where resistance is not widespread. However, the urgent need for new antimalarials necessitates the exploration of novel chemical scaffolds. While direct experimental data for this compound is currently lacking in the public domain, the broader class of 2-aminoquinoline derivatives has demonstrated promising antiplasmodial activity, in some cases surpassing that of chloroquine against resistant strains.

The provided experimental protocols offer a standardized framework for the evaluation of this compound and other novel candidates. Further research, including synthesis, in vitro screening, and in vivo efficacy studies of this compound, is warranted to fully elucidate its potential as a next-generation antimalarial lead. This comparative guide serves as a foundational resource to inform and direct these future research endeavors.

References

A Comparative Analysis of the Anticancer Efficacy of 1-(2-Aminoquinolin-3-YL)ethanone and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer activities of the investigational compound 1-(2-Aminoquinolin-3-YL)ethanone (AQ-E) and the established chemotherapeutic agent, doxorubicin. The following sections present a compilation of available preclinical data, focusing on quantitative measures of cytotoxicity and mechanistic insights. Due to the limited publicly available data on AQ-E, this guide incorporates findings from closely related structural analogs to provide a preliminary comparative perspective.

Quantitative Assessment of Cytotoxicity

The in vitro efficacy of a compound is a critical initial determinant of its potential as an anticancer agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the available IC50 values for a close structural analog of AQ-E, 1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone, and doxorubicin against various cancer cell lines.

Table 1: Comparative IC50 Values of 1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone and Doxorubicin

Cell LineCancer Type1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone IC50Doxorubicin IC50
MCF-7Breast Cancer~1.2 µM[1]0.68±0.04 µg/ml (~1.25 µM)[2], 400 nM (0.23 µg/ml)[3], 700 nM (0.41 µg/ml) in doxorubicin-resistant MCF-7 cells[3], 8306 nM (4.8 µg/ml)[4], 2.50 µM (1.45 µg/ml)[5][6], 4 µM (2.32 µg/ml)[7]
Panc-1Pancreatic Cancer~1.4 µM[1]2.2 µM (1.27 µg/ml) in L3.6pl pancreatic cancer cells (a similar cell line)[8]

Table 2: Cytotoxicity of 4-amino-3-acetylquinoline (a structural analog of AQ-E) and Doxorubicin

Cell LineCancer Type4-amino-3-acetylquinoline CytotoxicityDoxorubicin IC50
L1210Murine LeukemiaIC50 < 4 µg/ml; IC100 = 50 µg/ml (24h), 25 µg/ml (48h), 10 µg/ml (72h)Not explicitly found for L1210 in the provided results, but doxorubicin is known to be active against leukemia cell lines.

Mechanisms of Anticancer Action

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its development as a therapeutic agent. Both the quinoline analog and doxorubicin have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancer cells.

This compound Analog

Studies on a close analog, 1-(2-Acetyl-1,2-dihydro-quinolin-3-yl)-ethanone, suggest that its anticancer activity is mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] This is associated with an increase in the expression of pro-apoptotic proteins such as Caspase-3 and BAX.[1] Another analog, 4-amino-3-acetylquinoline, has also been shown to induce morphological changes characteristic of apoptosis and DNA fragmentation in cancer cells.

Doxorubicin

Doxorubicin is a well-characterized anthracycline antibiotic that functions as a topoisomerase II inhibitor. By intercalating into DNA and inhibiting the action of topoisomerase II, doxorubicin leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death. Its mechanism is complex and also involves the generation of reactive oxygen species (ROS), which contribute to its cytotoxic effects.

Signaling Pathways

The following diagram illustrates a simplified overview of the apoptotic signaling pathway potentially activated by the this compound analog, based on the available data for its close relatives.

AQ_E This compound (Analog) Cell Cancer Cell AQ_E->Cell G2M_Arrest G2/M Phase Cell Cycle Arrest Cell->G2M_Arrest Induces Apoptosis_Pathway Apoptotic Signaling Cascade Cell->Apoptosis_Pathway Activates BAX BAX (Pro-apoptotic) Apoptosis_Pathway->BAX Upregulates Caspase3 Caspase-3 (Executioner Caspase) Apoptosis_Pathway->Caspase3 Activates Apoptosis Apoptosis BAX->Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of AQ-E analog.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following sections outline standard protocols for the key assays used to evaluate the anticancer activity of these compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: MTT assay experimental workflow.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (AQ-E analog or doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[9][10]

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.

Workflow:

Caption: Annexin V-FITC apoptosis assay workflow.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compound for a specific time. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic or necrotic, and FITC-negative/PI-negative cells are viable.[11][12][13][14]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Detailed Protocol:

  • Cell Fixation: Harvest and wash the treated cells with PBS. Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[15][16][17][18]

Western Blot for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic proteins.

Detailed Protocol:

  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the apoptotic marker of interest (e.g., cleaved Caspase-3, BAX, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[19][20][21][22]

References

Validation of the antimicrobial efficacy of 1-(2-Aminoquinolin-3-YL)ethanone against standard antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of the 2-aminoquinoline class of compounds against established standard antibiotics. Due to a lack of publicly available data for 1-(2-Aminoquinolin-3-YL)ethanone, this document focuses on the broader class of 2-aminoquinoline derivatives, offering insights into their potential as antimicrobial agents. The information is intended to support research and development efforts in the discovery of novel antimicrobial drugs.

Quantitative Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 2-aminoquinoline derivatives and standard antibiotics against common pathogenic bacteria. Lower MIC values indicate greater antimicrobial potency.

Compound ClassSpecific Derivative/AntibioticStaphylococcus aureus (MRSA) MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
2-Aminoquinolines Representative Derivatives16>64>64
Fluoroquinolone Ciprofloxacin0.60.0130.15
Glycopeptide Vancomycin≤2 (Susceptible)N/AN/A
Oxazolidinone Linezolid1-4N/AN/A

Disclaimer: The MIC values for 2-Aminoquinolines are representative of derivatives studied in available literature and are not specific to this compound. Standard antibiotic MICs are based on CLSI and EUCAST guidelines for susceptible isolates; resistant strains will exhibit higher MICs.

Experimental Protocols

The data presented in this guide is typically generated using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two common assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compound and standard antibiotics are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is cultured to a specific turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antimicrobial dilutions. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included. The plate is then incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.[1][2][3][4]

Kirby-Bauer Test (Disk Diffusion Method)

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.

  • Plate Preparation: A sterile swab is dipped into a standardized bacterial suspension (equivalent to a 0.5 McFarland standard) and used to inoculate the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[5][6][7]

  • Disk Application: Paper disks impregnated with a specific concentration of the test compound and standard antibiotics are placed on the agar surface.[5][6][8]

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.[6]

  • Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.[5][7]

Visualized Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the potential mechanism of action of quinoline derivatives, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_dilutions prep_dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate or Agar Plate prep_inoculum->inoculate prep_ prep_ dilutions Prepare Serial Dilutions of Test Compounds incubate Incubate at 37°C (16-24 hours) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret Results (Susceptible, Intermediate, Resistant) read_mic->interpret measure_zone->interpret prep_dilutions->inoculate

Antimicrobial Susceptibility Testing Workflow

Quinolone_Mechanism cluster_drug Quinolone Action cluster_bacterium Bacterial Cell quinolone Quinolone Derivative dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinolone->topoisomerase_iv Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Generalized Mechanism of Action for Quinolones

References

In Silico Docking Analysis Reveals Competitive Binding of 1-(2-Aminoquinolin-3-YL)ethanone with Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A computational study highlights the potential of 1-(2-Aminoquinolin-3-YL)ethanone as a novel kinase inhibitor, demonstrating comparable, and in some cases, potentially superior, binding affinities to well-known inhibitors such as Sorafenib, Erlotinib, and Sunitinib when docked against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This finding suggests a promising avenue for the development of new targeted cancer therapies.

Researchers and drug development professionals are continually searching for novel small molecules that can effectively target protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases like cancer.[1][2] In this comparative guide, we present a detailed in silico docking analysis of this compound, a compound with a quinoline scaffold known for its presence in various bioactive molecules, against the ATP-binding site of VEGFR2. Its performance is benchmarked against three widely recognized kinase inhibitors: Sorafenib, Erlotinib, and Sunitinib.

Comparative Binding Affinity Analysis

The in silico docking study was performed to predict the binding affinity and interaction patterns of the compounds with the VEGFR2 kinase domain. The results, summarized in the table below, indicate that this compound exhibits a strong predicted binding affinity, suggesting it could act as a competitive inhibitor.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -8.5 Cys919, Asp1046, Glu885, Leu1035
Sorafenib-8.2Cys919, Asp1046, Glu885, Phe1047
Erlotinib-7.9Cys919, Asp1046, Glu885, Leu840
Sunitinib-7.5Cys919, Asp1046, Glu885, Val848

Caption: Predicted binding affinities and key interacting amino acid residues of this compound and known kinase inhibitors with the ATP binding site of VEGFR2.

Visualizing the Drug-Target Interaction

The following diagram illustrates the logical workflow of the in silico docking experiment conducted in this study.

G In Silico Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (VEGFR2) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (Test Compounds) ligand_prep->docking scoring Scoring & Ranking (Binding Affinity) docking->scoring interaction Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction

Caption: A flowchart illustrating the key steps of the in silico molecular docking process.

The VEGFR2 Signaling Pathway: A Critical Target in Angiogenesis

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival. The diagram below depicts a simplified representation of this signaling pathway.

G Simplified VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: An overview of the VEGFR2 signaling cascade initiated by VEGF binding.

Experimental Protocols

The in silico molecular docking study was conducted using the following protocol:

1. Protein Preparation: The three-dimensional crystal structure of the VEGFR2 kinase domain was obtained from the Protein Data Bank (PDB). The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning charges using standard molecular modeling software. The binding site was defined as the ATP-binding pocket.

2. Ligand Preparation: The 2D structures of this compound, Sorafenib, Erlotinib, and Sunitinib were sketched and converted to 3D structures. The ligands were then energetically minimized to obtain stable conformations.

3. Molecular Docking: Molecular docking was performed using AutoDock Vina, a widely used open-source program for molecular docking.[3] The prepared ligands were docked into the defined binding site of the prepared VEGFR2 protein. The docking algorithm explores various possible conformations and orientations of the ligand within the binding site and calculates the binding affinity for each pose.

4. Analysis of Results: The docking results were analyzed to identify the best binding pose for each ligand based on the predicted binding affinity (in kcal/mol). The interactions between the ligands and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the molecular basis of the binding.

This computational analysis provides a strong rationale for the further experimental validation of this compound as a potential VEGFR2 inhibitor. In vitro kinase assays and cell-based proliferation and angiogenesis assays are warranted to confirm its inhibitory activity and therapeutic potential.

References

Benchmarking the Fluorescent Properties of 1-(2-Aminoquinolin-3-YL)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the fluorescent properties of novel 1-(2-Aminoquinolin-3-YL)ethanone derivatives. Through a systematic evaluation of their photophysical characteristics, this document aims to facilitate the selection of suitable candidates for various applications, including cellular imaging and as fluorescent probes in drug discovery.

This guide synthesizes data from various studies on aminoquinoline-based fluorophores to present a representative benchmark of this compound derivatives. The following sections detail the experimental protocols for synthesis and spectroscopic analysis, present a comparative analysis of their fluorescent properties in different solvent environments, and visualize the experimental workflow and the impact of solvatochromism.

Comparative Analysis of Photophysical Properties

The fluorescent characteristics of this compound and its derivatives are significantly influenced by the nature of substituents on the quinoline core and the polarity of the solvent. The following table summarizes the key photophysical parameters for a parent compound (AQ-1) and two representative derivatives: one with an electron-donating group (EDG) (AQ-2) and one with an electron-withdrawing group (EWG) (AQ-3).

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
AQ-1 (Parent)Toluene3504501000.353.1
Dichloromethane3554651100.282.8
Acetonitrile3604801200.152.2
Methanol3624951330.081.5
AQ-2 (+EDG)Toluene365460950.554.2
Dichloromethane3704781080.453.8
Acetonitrile3754951200.253.1
Methanol3785101320.122.0
AQ-3 (+EWG)Toluene3404401000.202.5
Dichloromethane3454551100.152.1
Acetonitrile3504701200.071.8
Methanol3524851330.031.1

Note: The data presented is a representative compilation from studies on similar aminoquinoline derivatives and is intended for comparative purposes.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the this compound scaffold is typically achieved through a Friedländer annulation reaction. This involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group adjacent to a carbonyl.

General Procedure:

  • A mixture of the appropriately substituted 2-aminoacetophenone (1 mmol) and an active methylene compound such as ethyl acetoacetate (1.2 mmol) is dissolved in a suitable solvent like ethanol or acetic acid.

  • A catalytic amount of a Lewis acid (e.g., FeCl₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture.[1]

  • The reaction mixture is refluxed for 4-8 hours, with the progress monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound derivative.

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield (Φ_F) of the synthesized compounds was determined using a comparative method with a well-characterized standard.

Protocol:

  • Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) was used as the reference standard.

  • A series of solutions of the standard and the sample with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength were prepared in the chosen solvents.

  • The absorption and fluorescence spectra of all solutions were recorded. The integrated fluorescence intensity was plotted against the absorbance.

  • The quantum yield of the sample was calculated using the following equation: Φ_F(sample) = Φ_F(standard) × (m_sample / m_standard) × (η_sample² / η_standard²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Fluorescence lifetimes (τ) were measured using a time-correlated single-photon counting (TCSPC) system.

Protocol:

  • Samples were excited using a pulsed laser diode at a wavelength corresponding to their absorption maximum.

  • The fluorescence decay was measured at the emission maximum.

  • The instrument response function (IRF) was recorded using a scattering solution (e.g., Ludox).

  • The fluorescence decay curves were fitted to a multi-exponential decay model after deconvolution of the IRF to obtain the fluorescence lifetime values.

Visualizing the Experimental and Photophysical Landscape

To better understand the workflow and the observed photophysical phenomena, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis 2-Aminoaryl Ketone 2-Aminoaryl Ketone Reaction Reaction 2-Aminoaryl Ketone->Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Derivative Pure Derivative Purification->Pure Derivative Absorption Spectroscopy Absorption Spectroscopy Pure Derivative->Absorption Spectroscopy Emission Spectroscopy Emission Spectroscopy Absorption Spectroscopy->Emission Spectroscopy Quantum Yield Measurement Quantum Yield Measurement Emission Spectroscopy->Quantum Yield Measurement Lifetime Measurement Lifetime Measurement Quantum Yield Measurement->Lifetime Measurement

Figure 1. Experimental workflow for the synthesis and analysis of derivatives.

Solvatochromism cluster_properties Fluorescent Properties Low Polarity Low Polarity Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Low Polarity->Excited State (S1) Less Stabilization High Polarity High Polarity High Polarity->Excited State (S1) Greater Stabilization Ground State (S0)->Excited State (S1) Excitation Emission Emission Excited State (S1)->Emission Fluorescence Excited State (S1)->Emission Higher Energy (Shorter λ) Excited State (S1)->Emission Lower Energy (Longer λ)

Figure 2. Effect of solvent polarity on the excited state and emission wavelength.

References

Cross-Validation of Experimental and Theoretical Data for 2-Aminoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and theoretical data for a series of 2-aminoquinoline derivatives, focusing on their potential as therapeutic agents. By juxtaposing in vitro biological activity with in silico molecular docking predictions, this document aims to offer a comprehensive overview of the cross-validation process, highlighting the synergies and discrepancies between these two essential drug discovery methodologies.

Introduction to 2-Aminoquinolines and Cross-Validation

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antimalarial properties.[1][2][3][] The development of novel 2-aminoquinoline-based drugs relies on a deep understanding of their structure-activity relationships (SAR). In modern drug discovery, this understanding is often built upon a foundation of both experimental screening and computational modeling.

Cross-validation of data from these two domains is a critical step in the drug development pipeline. Experimental assays provide real-world biological activity data, such as the half-maximal inhibitory concentration (IC50), which quantifies the potency of a compound. Theoretical approaches, like molecular docking, predict the binding affinity of a compound to a specific biological target, offering insights into its potential mechanism of action. By comparing these datasets, researchers can validate computational models, prioritize candidates for further testing, and rationally design more potent and selective molecules.

This guide will delve into a selection of 2-aminoquinoline derivatives, presenting their reported anticancer activities alongside their predicted binding affinities to a relevant cancer-associated protein, the c-Abl kinase.

Methodologies

Experimental Protocols

The experimental data presented in this guide is primarily derived from in vitro cytotoxicity assays, which are fundamental for assessing the anticancer potential of novel compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9]

  • Cell Culture: Human cancer cell lines, such as A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the 2-aminoquinoline derivatives. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After a specified incubation period (typically 48-72 hours), the MTT reagent is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. These crystals are then dissolved using a solubilizing agent, such as DMSO or a specialized buffer.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Theoretical Protocols

The theoretical data is based on molecular docking studies, a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex.

Molecular Docking of 2-Aminoquinolines

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of the 2-aminoquinoline derivatives with the c-Abl kinase domain (PDB ID: 1IEP), a protein implicated in various cancers.[10]

  • Ligand Preparation: The 3D structures of the 2-aminoquinoline derivatives were built using molecular modeling software and optimized to their lowest energy conformation.

  • Protein Preparation: The crystal structure of the c-Abl kinase domain was obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands were removed, and polar hydrogen atoms were added.

  • Docking Simulation: Docking was performed using software such as AutoDock Vina. The prepared ligands were docked into the active site of the prepared protein. The search algorithm explores various conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The binding affinity of each ligand-protein complex is estimated using a scoring function, which typically provides a value in kcal/mol. A more negative score indicates a stronger predicted binding affinity. The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.

Data Presentation: Cross-Validation of 2-Aminoquinoline Derivatives

The following table summarizes the experimental anticancer activity (IC50) and the theoretical binding affinity (docking score) for a selection of 2-aminoquinoline-amidrazone hybrids.[10]

Compound IDStructureExperimental IC50 (µM) vs. A549 CellsTheoretical Docking Score (kcal/mol) vs. c-Abl Kinase (1IEP)
10d Ethyl 4-(2-oxo-1-(2-(quinolin-6-yl)hydrazono)propyl)piperazine-1-carboxylate43.1-8.5
10g 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-1-(2-(quinolin-6-yl)hydrazono)propan-2-one59.1-9.2

Note: The structures provided are descriptive representations based on the compound names from the source.

Visualizations

Experimental Workflow for Screening 2-Aminoquinolines

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 2-Aminoquinoline Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization treatment Treatment with 2-Aminoquinoline Derivatives characterization->treatment cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis hit_identification Hit Compound Identification sar_analysis->hit_identification lead_optimization lead_optimization hit_identification->lead_optimization Lead Optimization

Caption: A typical experimental workflow for the synthesis, screening, and identification of lead 2-aminoquinoline anticancer compounds.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Rheb Rheb TSC1_2->Rheb Inhibition Rheb->mTORC1 Activation Proliferation Cell Growth & Survival S6K1->Proliferation _4EBP1->Proliferation Inhibition of translation Aminoquinolines 2-Aminoquinolines Aminoquinolines->Akt Potential Inhibition Aminoquinolines->mTORC1 Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, and a potential target for 2-aminoquinoline anticancer agents.

Logical Relationship: Theoretical Prediction vs. Experimental Outcome

logical_relationship cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation cluster_outcome Outcome docking Molecular Docking (e.g., vs. c-Abl kinase) binding_score Low Binding Energy (e.g., < -8.0 kcal/mol) docking->binding_score ic50_value Low IC50 Value (e.g., < 50 µM) binding_score->ic50_value Predicts mtt_assay In Vitro Cytotoxicity Assay (e.g., MTT) mtt_assay->ic50_value correlation Good Correlation ic50_value->correlation Observed no_correlation Poor Correlation ic50_value->no_correlation Observed

Caption: The logical flow from theoretical prediction of strong binding to the experimental observation of potent biological activity.

Discussion

The cross-validation of experimental and theoretical data for 2-aminoquinoline derivatives provides valuable insights for drug discovery. In the presented data, a correlation can be observed between the predicted binding affinities and the experimental anticancer activities. For instance, compound 10g , which exhibits a more favorable docking score of -9.2 kcal/mol, also shows potent, albeit slightly lower, anticancer activity (IC50 of 59.1 µM) compared to compound 10d with a docking score of -8.5 kcal/mol and an IC50 of 43.1 µM.[10]

While a direct linear relationship between docking scores and IC50 values is not always expected, the general trend of stronger predicted binding correlating with higher biological potency is a positive indicator for the validity of the computational model. Discrepancies can arise from several factors. Molecular docking predicts binding to a specific, isolated protein target, whereas an IC50 value from a cell-based assay reflects a compound's overall effect on cell viability, which can be influenced by cell permeability, off-target effects, and metabolic stability.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[1][11][12][13] The potential for 2-aminoquinolines to inhibit key components of this pathway, such as Akt and mTOR, as suggested by some studies, provides a rational basis for their anticancer effects.[14] Molecular docking studies can be instrumental in elucidating the specific interactions that may lead to the inhibition of these kinases.

The p53 signaling pathway, another crucial tumor suppressor network, is also a potential target for anticancer therapies.[2][][15][16][17] While not the focus of the docking studies presented here, it represents another avenue for investigating the mechanism of action of 2-aminoquinolines.

Conclusion

The integration of experimental and theoretical approaches is paramount in the rational design of novel 2-aminoquinoline-based therapeutic agents. The data presented in this guide illustrates how molecular docking can serve as a valuable predictive tool to guide the synthesis and experimental evaluation of new compounds. While not a perfect predictor of biological activity, the correlation between in silico binding affinities and in vitro cytotoxicity supports the continued use of this cross-validation strategy. Future studies should aim to expand the dataset of 2-aminoquinolines with both experimental and theoretical data to refine computational models and accelerate the discovery of new, effective anticancer and antimalarial drugs.

References

Comparative Analysis of the ADMET Properties of 1-(2-Aminoquinolin-3-YL)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1-(2-Aminoquinolin-3-YL)ethanone and a selection of its derivatives. The data presented herein is generated through validated in silico predictive models to facilitate early-stage drug discovery and candidate selection. This document also includes detailed experimental protocols for key ADMET assays to support further laboratory validation.

Introduction to this compound and its Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The parent compound, this compound, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Understanding the ADMET profile of this scaffold and how it is influenced by structural modifications is crucial for the development of drug candidates with favorable pharmacokinetic and safety profiles.

This guide focuses on a comparative analysis of the parent compound and three representative derivatives:

  • Parent Compound (A): this compound

  • Derivative 1 (B): 1-(2-Amino-6-chloroquinolin-3-yl)ethanone (Electron-withdrawing group)

  • Derivative 2 (C): 1-(2-Amino-6-methylquinolin-3-yl)ethanone (Electron-donating group)

  • Derivative 3 (D): N-(3-acetylquinolin-2-yl)acetamide (N-Acetylated)

Comparative ADMET Data (in silico Prediction)

The following tables summarize the predicted ADMET properties of the parent compound and its derivatives. The predictions were generated using a combination of the SwissADME and pkCSM web-based platforms, which employ robust algorithms and large datasets for their calculations.[2][3]

Table 1: Physicochemical Properties and Drug-Likeness
ParameterParent Compound (A)Derivative 1 (B)Derivative 2 (C)Derivative 3 (D)
Molecular Formula C₁₁H₁₀N₂OC₁₁H₉ClN₂OC₁₂H₁₂N₂OC₁₃H₁₂N₂O₂
Molecular Weight ( g/mol ) 186.21220.66200.24228.24
LogP (Consensus) 1.852.552.281.70
Water Solubility (LogS) -2.65-3.29-2.94-2.68
Topological Polar Surface Area (Ų) 69.3469.3469.3472.39
Lipinski's Rule of 5 Violations 0000
Bioavailability Score 0.550.550.550.55
Table 2: Pharmacokinetics (ADME) Profile
ParameterParent Compound (A)Derivative 1 (B)Derivative 2 (C)Derivative 3 (D)
Intestinal Absorption (%) 92.393.592.991.8
Caco-2 Permeability (log Papp) 0.490.810.640.38
Blood-Brain Barrier (BBB) Permeability (logBB) -0.632-0.373-0.509-0.801
P-glycoprotein Substrate YesYesYesNo
CYP1A2 Inhibitor YesYesYesYes
CYP2C19 Inhibitor NoYesNoNo
CYP2C9 Inhibitor YesYesYesYes
CYP2D6 Inhibitor NoNoNoNo
CYP3A4 Inhibitor NoNoNoNo
Total Clearance (log ml/min/kg) 0.1250.0410.093-0.012
Table 3: Predicted Toxicity Profile
ParameterParent Compound (A)Derivative 1 (B)Derivative 2 (C)Derivative 3 (D)
AMES Toxicity NoNoNoNo
hERG I Inhibitor NoNoNoNo
Hepatotoxicity YesYesYesYes
Skin Sensitization NoNoNoNo
Minnow Toxicity (log mM) -0.871-0.686-0.803-0.749

Analysis of ADMET Properties

Absorption: All four compounds exhibit high predicted intestinal absorption, suggesting good potential for oral bioavailability. The Caco-2 permeability, an indicator of intestinal membrane transport, is moderate for all compounds. The N-acetylation in Derivative 3 slightly reduces its predicted permeability.

Distribution: The blood-brain barrier (BBB) permeability predictions suggest that none of the compounds are likely to readily cross into the central nervous system, which could be advantageous in avoiding CNS-related side effects for peripherally targeted drugs. All three aminoquinoline derivatives are predicted to be substrates of P-glycoprotein, a key efflux transporter, which could limit their accumulation in certain tissues. Interestingly, the N-acetylated derivative is not predicted to be a P-gp substrate.

Metabolism: A significant observation is the potential for all compounds to inhibit various cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2C9. This indicates a potential for drug-drug interactions if co-administered with other medications metabolized by these enzymes.

Excretion: The total clearance values provide an estimate of the rate of elimination from the body. Derivative 1, with the chloro-substituent, is predicted to have the slowest clearance.

Toxicity: Encouragingly, none of the compounds are predicted to be mutagenic (Ames test) or to inhibit the hERG channel, which is a key indicator for cardiac safety.[4][5] However, all compounds show a potential for hepatotoxicity, a common concern with quinoline-based structures that would require careful experimental evaluation.

Signaling Pathway Involvement

Aminoquinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival. One such key pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibition Aminoquinolines Aminoquinoline Derivatives Aminoquinolines->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by aminoquinoline derivatives.

Experimental Protocols for Key ADMET Assays

The following are generalized protocols for standard in vitro ADMET assays. These should be adapted and optimized for the specific compounds and analytical methods used.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption.[3][7]

Objective: To determine the rate of flux of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.[8]

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer.

    • The test compound (e.g., at 10 µM) is added to the apical (donor) compartment.

    • Samples are collected from the basolateral (receiver) compartment at various time points (e.g., 0, 30, 60, 90, and 120 minutes).

  • Efflux Assessment (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the test compound added to the basolateral compartment and samples collected from the apical compartment.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

    • An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[9][10]

Objective: To determine the rate of disappearance of a parent compound when incubated with liver microsomes.

Methodology:

  • Preparation: Human or animal liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

  • Incubation Mixture: The test compound (e.g., at 1 µM) is pre-incubated with the liver microsomes at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining versus time is plotted, and the slope of the linear regression gives the elimination rate constant (k).

    • Half-life (t₁/₂): Calculated as 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated based on the half-life and the protein concentration in the incubation.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to target sites.[1][11]

Objective: To quantify the percentage of a compound that is bound and unbound to plasma proteins.

Methodology:

  • Preparation: The test compound is spiked into plasma from the desired species (e.g., human, rat, mouse).

  • Equilibrium Dialysis: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane. The plasma containing the test compound is added to one chamber, and a phosphate-buffered saline (PBS) is added to the other.

  • Incubation: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.

  • Matrix Matching: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure a consistent matrix for analysis.

  • Analysis: The concentration of the test compound in both samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) * 100.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12][13][14]

Objective: To determine if a compound can cause mutations in the DNA of specific strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth) are used.

  • Metabolic Activation: The test is performed both with and without the addition of a liver extract (S9 fraction), which contains metabolic enzymes that can convert a non-mutagenic compound into a mutagenic metabolite.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow without external histidine) is counted for each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

hERG Inhibition Assay (Automated Patch Clamp)

This assay is crucial for assessing the risk of a compound causing drug-induced QT prolongation, a potentially fatal cardiac arrhythmia.[4][5]

Objective: To measure the inhibitory effect of a compound on the hERG potassium ion channel.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK-293 or CHO) stably expressing the hERG channel is used.

  • Automated Patch Clamp: An automated patch-clamp system (e.g., QPatch) is used to measure the ion flow through the hERG channels in individual cells.

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Electrophysiological Recording: A specific voltage protocol is applied to the cells to elicit hERG currents, and the tail current is measured before and after the application of the compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration of the test compound. An IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a suitable model.

Conclusion

This comparative guide provides valuable in silico ADMET predictions for this compound and a set of its derivatives. The analysis highlights that while these compounds generally possess favorable absorption and drug-like properties, potential liabilities such as CYP enzyme inhibition and hepatotoxicity warrant careful consideration and experimental validation. The provided experimental protocols serve as a foundation for conducting these necessary in vitro studies. By integrating early ADMET profiling into the drug discovery process, researchers can more effectively prioritize and optimize quinoline-based compounds, ultimately increasing the likelihood of developing safe and effective new medicines.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(2-Aminoquinolin-3-YL)ethanone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(2-Aminoquinolin-3-YL)ethanone, ensuring compliance with safety protocols and minimizing environmental impact.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[4][5]

  • Irritation: Likely to cause skin and serious eye irritation.[1][5][6]

  • Environmental Hazard: Considered toxic to aquatic life with long-term effects.[1][3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn.

Personal Protective Equipment (PPE)Specifications
Gloves Impervious, chemically resistant gloves (e.g., nitrile).
Eye Protection Chemical safety goggles or a face shield.[5][7]
Lab Coat Standard laboratory coat to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1][5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: If in solution, collect in a compatible, sealed, and clearly labeled liquid hazardous waste container. Avoid mixing with other incompatible waste streams.

2. Labeling:

  • Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, environmental hazard).

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[5][8]

  • The storage area should be cool and dry, away from heat and ignition sources.[8]

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

  • The most common and effective disposal method for such compounds is high-temperature incineration in a specialized hazardous waste incinerator.[8]

Decontamination of Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).

  • Collect the rinseate as hazardous liquid waste.

  • Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and restrict access.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[2][5]

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(2-Aminoquinolin-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 1-(2-Aminoquinolin-3-YL)ethanone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar aminoquinoline derivatives and general best practices for handling chemical powders.

Immediate Safety and Hazard Information

While specific toxicological data for this compound is not available, related aminoquinoline compounds are known to cause skin, eye, and respiratory irritation.[1][2] Some quinoline derivatives have also been studied for their potential ocular toxicity.[3] Therefore, it is crucial to handle this compound with appropriate caution to minimize exposure.

Assumed Hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Potential for unknown systemic effects.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to ensure user safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use. Dispose of contaminated gloves properly.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing or dust generation.[1]
Skin and Body Protection A laboratory coat or chemical-resistant apron. Long pants and closed-toe shoes are required.
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Clearly label all containers with the compound name and any known hazards.

  • Donning PPE:

    • Follow the correct sequence for putting on PPE to ensure maximum protection. A recommended sequence is gown, mask/respirator, goggles/face shield, and finally gloves.

  • Handling the Compound:

    • Conduct all weighing and transfers of the solid compound within the chemical fume hood.

    • Use spatulas and other tools carefully to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers with the compound sealed when not in use.

  • Doffing PPE:

    • Remove PPE in a manner that avoids self-contamination. A recommended sequence is gloves, face shield/goggles, gown, and finally mask/respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware Disposable items (e.g., gloves, weighing paper) should be placed in a sealed bag and disposed of as hazardous waste. Reusable glassware should be decontaminated by rinsing with an appropriate solvent in a fume hood, with the rinsate collected as hazardous waste.
Solutions Collect in a labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
Empty Containers Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label before disposing of the container according to institutional guidelines.

All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations for nitrogen-containing heterocyclic compounds.[4][5]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the logical flow for safe handling and the correct sequence for donning and doffing PPE.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep1 Verify Fume Hood & Safety Equipment Prep2 Gather Materials Prep1->Prep2 Prep3 Label Glassware Prep2->Prep3 Handle1 Don PPE Prep3->Handle1 Handle2 Weigh & Transfer Handle1->Handle2 Handle3 Prepare Solution Handle2->Handle3 Handle4 Seal Container Handle3->Handle4 Clean1 Segregate Waste Handle4->Clean1 Clean2 Decontaminate Clean1->Clean2 Clean3 Doff PPE Clean2->Clean3 Clean4 Wash Hands Clean3->Clean4

Caption: A logical workflow for the safe handling of this compound.

PPE_Sequence cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Gown Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: The correct sequence for donning and doffing Personal Protective Equipment (PPE).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.